AL 8810 isopropyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H37FO4 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
propan-2-yl (E)-7-[(1R,2R,3S,5S)-2-[(3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C27H37FO4/c1-18(2)32-27(31)12-6-4-3-5-11-23-22(24(28)17-26(23)30)13-14-25(29)21-15-19-9-7-8-10-20(19)16-21/h3,5,7-10,13-14,18,21-26,29-30H,4,6,11-12,15-17H2,1-2H3/b5-3+,14-13?/t22-,23-,24+,25-,26+/m1/s1 |
InChI Key |
NHXJEEIAJJWMNC-QVUPLMFBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to AL-8810 Isopropyl Ester: A Selective Prostaglandin F2α Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of AL-8810 isopropyl ester. It includes detailed experimental protocols and visual diagrams of its mechanism of action and characterization workflow to support research and development efforts.
Chemical Identity and Structure
AL-8810 isopropyl ester is a synthetic compound recognized as a lipid-soluble prodrug.[1][2] Its active form, AL-8810, is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[3][4][5] Structurally, AL-8810 is an 11β-fluoro analog of prostaglandin F2α (PGF2α).[6]
The chemical name for AL-8810 isopropyl ester is 9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester.[2][3]
Chemical Structure
| Identifier | Value |
| IUPAC Name | Isopropyl (5Z,13E)-7-{(1R,2R,3S,5S)-2-[(R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-en-1-yl]-3-fluoro-5-hydroxycyclopentyl}hept-5-enoate |
| Molecular Formula | C₂₇H₃₇FO₄[2][3] |
| Molecular Weight | 444.58 g/mol [2] |
| CAS Number | 208114-93-6[1][2][3] |
| Canonical SMILES | CC(C)OC(=O)CCCC=C\C[C@H]1--INVALID-LINK--O">C@H/C=C/--INVALID-LINK--C2CC3=CC=CC=C3C2[3] |
Physicochemical Properties
AL-8810 isopropyl ester is supplied as a crystalline solid for research purposes.[3]
Physical and Chemical Data
| Property | Value | Source |
| Physical Appearance | Crystalline Solid | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 570.8 ± 50.0 °C at 760 mmHg | [1] |
| Flash Point | 299.0 ± 30.1 °C | [1] |
| Purity | ≥98.00% | [3] |
| Storage Conditions | Store at -20°C | [3] |
Solubility Data
| Solvent | Solubility |
| Ethanol | ≤25 mg/mL[3] |
| DMSO | 25 mg/mL[3] |
| Dimethyl Formamide | 25 mg/mL[3] |
Note: For biological experiments, it is recommended to prepare stock solutions in an organic solvent and make further dilutions into aqueous buffers. Ensure the residual amount of organic solvent is insignificant.
Pharmacology and Mechanism of Action
AL-8810 isopropyl ester acts as a prodrug, which is hydrolyzed in vivo to its active carboxylic acid form, AL-8810. AL-8810 is a selective antagonist at the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).[4]
The FP receptor primarily couples to Gαq proteins.[3] Upon activation by its endogenous ligand PGF2α, the Gαq subunit activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.
AL-8810 competitively blocks the binding of PGF2α and other FP receptor agonists, thereby inhibiting this signaling cascade. While AL-8810 itself possesses weak partial agonist activity, it effectively antagonizes the action of full agonists.[6][5]
Pharmacological Data (for active form, AL-8810)
| Parameter | Cell Line | Value |
| Agonist EC₅₀ | A7r5 cells | 261 ± 44 nM[5] |
| Agonist EC₅₀ | Swiss 3T3 fibroblasts | 186 ± 63 nM[5] |
| Antagonist Kᵢ (vs. fluprostenol) | A7r5 cells | 426 ± 63 nM[5] |
| Antagonist pA₂ | A7r5 cells | 6.68 ± 0.23[5] |
| Antagonist pA₂ | Swiss 3T3 fibroblasts | 6.34 ± 0.09[5] |
Signaling Pathway Diagram
References
- 1. repository.arizona.edu [repository.arizona.edu]
- 2. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AL 8810 Isopropyl Ester: A Selective FP Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL 8810 isopropyl ester is a pivotal pharmacological tool in the study of prostanoid signaling. It is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and is recognized as a potent and selective competitive antagonist of the PGF2α receptor, more commonly known as the FP receptor.[1][2][3][4] As an isopropyl ester prodrug, it exhibits enhanced corneal permeability, which is advantageous for ophthalmic research, particularly in the context of glaucoma and intraocular pressure regulation. Its high selectivity for the FP receptor over other prostanoid receptors makes it an invaluable instrument for delineating the specific physiological and pathological roles mediated by PGF2α signaling pathways.[3][4][5] This guide provides a comprehensive overview of the technical details surrounding AL 8810, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Pharmacological Profile of AL 8810
AL 8810 acts as a competitive antagonist at the FP receptor, meaning it binds to the same site as the endogenous ligand PGF2α and other FP receptor agonists, thereby preventing their action without initiating a signaling cascade itself.[3][4] While primarily an antagonist, some studies have noted that AL 8810 can exhibit very weak partial agonist activity at high concentrations.[2][4] Its antagonist properties have been extensively characterized in various cellular systems, including Swiss mouse 3T3 fibroblasts and A7r5 rat vascular smooth muscle cells, both of which endogenously express the FP receptor.[1][3][4]
Data Presentation: Quantitative Analysis of AL 8810 Activity
The following tables summarize the key quantitative data reported for AL 8810, providing a comparative view of its binding affinity and functional antagonism across different experimental systems.
Table 1: Binding Affinity of AL 8810 for the FP Receptor
| Cell Line/Tissue Preparation | Radioligand | Kᵢ (nM) | Reference |
| Mouse 3T3 cells | N/A | 200 ± 60 | [1][6] |
| Rat A7r5 cells | N/A | 400 ± 100 | [1][6] |
| Cloned human ciliary body FP receptor | N/A | 1000 - 2000 | [2] |
Table 2: Functional Antagonist Potency of AL 8810
| Cellular System | Agonist | Assay Type | Antagonist Parameter | Value | Reference |
| A7r5 rat vascular smooth muscle cells | Fluprostenol | Phosphoinositide Turnover | Kᵢ (nM) | 426 ± 63 | [4] |
| A7r5 rat vascular smooth muscle cells | Fluprostenol | Phosphoinositide Turnover | pA₂ | 6.68 ± 0.23 | [4] |
| Swiss mouse 3T3 fibroblasts | Fluprostenol | Phosphoinositide Turnover | pA₂ | 6.34 ± 0.09 | [4] |
| Swiss mouse 3T3 fibroblasts | Bimatoprost | Calcium Mobilization | Antagonism at 100 µM | Full | [2] |
| Cloned human ocular FP receptor (HEK-293 cells) | Fluprostenol | PLC Activation | Kᵢ (nM) | 400 - 500 | [3] |
| Human ciliary muscle cells | Various FP agonists | Phosphoinositide Hydrolysis | Kᵢ (µM) | 5.7 | [5] |
| Human trabecular meshwork cells | Various FP agonists | Phosphoinositide Hydrolysis | Kᵢ (µM) | 2.6 ± 0.5 | [5] |
Table 3: Partial Agonist Activity of AL 8810
| Cellular System | Assay Type | EC₅₀ (nM) | Eₘₐₓ (% of full agonist) | Reference |
| A7r5 rat vascular smooth muscle cells | Phosphoinositide Turnover | 261 ± 44 | 19% (vs. cloprostenol) | [4] |
| Swiss mouse 3T3 fibroblasts | Phosphoinositide Turnover | 186 ± 63 | 23% (vs. cloprostenol) | [4] |
Signaling Pathways and Mechanism of Action
The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[7][8][9] Activation of the FP receptor by an agonist like PGF2α initiates a well-defined signaling cascade. AL 8810 competitively blocks this process at the receptor level.
Canonical FP Receptor Signaling Pathway
-
Agonist Binding: PGF2α or an FP receptor agonist binds to the FP receptor.
-
Gq Protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates phospholipase C.[3]
-
PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10]
-
Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[3][5]
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C.
-
Downstream Effects: These signaling events lead to various cellular responses, including smooth muscle contraction, cell proliferation, and activation of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[1][7]
Diagram of the FP Receptor Signaling Pathway
Caption: Canonical signaling pathway of the FP receptor and the antagonistic action of AL 8810.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of FP receptor antagonists like AL 8810. Below are protocols for key experiments.
Radioligand Binding Assay (Competitive)
This assay determines the affinity (Kᵢ) of AL 8810 for the FP receptor by measuring its ability to compete with a radiolabeled ligand.
Diagram of the Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture A7r5 cells to confluence in appropriate media (e.g., DMEM with 10% FBS).[11][12][13]
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 5mM EDTA, with protease inhibitors).[10]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.[10]
-
-
Binding Reaction:
-
In a 96-well plate, combine:
-
Cell membrane preparation (e.g., 50-120 µg protein/well).[10]
-
A fixed concentration of radioligand (e.g., [³H]-PGF2α, typically at its Kₔ concentration).[8]
-
Increasing concentrations of unlabeled this compound (or its active acid form).
-
For total binding wells, add buffer instead of AL 8810.
-
For non-specific binding wells, add a high concentration of an unlabeled FP agonist (e.g., 10 µM PGF2α).
-
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes at 27-30°C).[8][10]
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[10]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of AL 8810 to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]
-
Phosphoinositide (PI) Turnover Assay
This functional assay measures the ability of AL 8810 to inhibit agonist-stimulated production of inositol phosphates (IPs), a key step in the FP receptor signaling cascade.
Diagram of the PI Turnover Assay Workflow
Caption: Workflow for a phosphoinositide (PI) turnover assay.
Detailed Methodology:
-
Cell Culture and Labeling:
-
Antagonist and Agonist Treatment:
-
Wash the cells with an appropriate buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with buffer containing LiCl (e.g., 10 mM) for 15-20 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add varying concentrations of AL 8810 and continue the pre-incubation for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells by adding a fixed concentration of an FP agonist (e.g., 100 nM fluprostenol) for a specific duration (e.g., 30-60 minutes).[3]
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by aspirating the medium and adding ice-cold perchloric acid (e.g., 5% v/v).[6]
-
Keep on ice for 20-30 minutes to allow for cell lysis and protein precipitation.
-
Neutralize the extracts with a base (e.g., KOH).
-
-
Separation and Quantification:
-
Separate the accumulated [³H]inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
Quantify the radioactivity in the eluate using a scintillation counter.
-
-
Data Analysis:
-
Plot the agonist-stimulated accumulation of [³H]IPs as a function of the AL 8810 concentration to determine the IC₅₀ for inhibition.
-
For Schild analysis, generate full agonist dose-response curves in the presence of several fixed concentrations of AL 8810. The parallel rightward shift of these curves is used to calculate the pA₂ value, a measure of antagonist potency.[1][2][3][7][15]
-
Intracellular Calcium Mobilization Assay
This assay directly measures the transient increase in intracellular calcium concentration following FP receptor activation and its inhibition by AL 8810.
Detailed Methodology:
-
Cell Preparation and Dye Loading:
-
Seed cells onto clear-bottom, black-walled 96-well plates and grow overnight.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (a ratiometric indicator) or Fluo-4 AM (a single-wavelength indicator), by incubating them in a dye solution for 30-60 minutes at 37°C in the dark.[4] The loading buffer may contain probenecid (B1678239) to prevent dye leakage.[4]
-
-
Measurement of Calcium Flux:
-
Wash the cells to remove excess extracellular dye.
-
Place the plate in a fluorescence plate reader equipped with automated injectors.
-
Record a baseline fluorescence reading for a short period.
-
Inject a solution containing the FP agonist into the wells and immediately begin recording the change in fluorescence intensity over time.
-
For antagonist studies, pre-incubate the cells with varying concentrations of AL 8810 for a set period before adding the agonist.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration. For Fura-2, the ratio of emissions when excited at ~340 nm and ~380 nm is calculated.[9]
-
Quantify the peak fluorescence response (or the area under the curve) for each condition.
-
Determine the inhibitory effect of AL 8810 by comparing the agonist response in the presence and absence of the antagonist. Calculate the IC₅₀ value from the concentration-response curve.
-
Conclusion
This compound is a well-characterized, potent, and selective FP receptor antagonist that has become an indispensable tool in prostanoid research. Its ability to competitively block the Gq-coupled signaling cascade initiated by FP receptor agonists allows for the precise investigation of PGF2α-mediated biological processes. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify its antagonist activity and further explore the intricacies of the FP receptor system in both physiological and pathological contexts. The consistent data across various assays and cell types solidify its role as the gold-standard antagonist for the FP receptor.[5]
References
- 1. neuron.mefst.hr [neuron.mefst.hr]
- 2. Pa2 determination | PPTX [slideshare.net]
- 3. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hellobio.com [hellobio.com]
- 5. rupress.org [rupress.org]
- 6. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Embryonic rat vascular smooth muscle cells revisited - a model for neonatal, neointimal SMC or differentiated vascular stem cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A7r5 Cells [cytion.com]
- 13. cff.org [cff.org]
- 14. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of AL-8810 Isopropyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. It is a valuable pharmacological tool for studying FP receptor-mediated physiological and pathological processes. AL-8810 is an 11β-fluoro analog of PGF2α.[1] This technical guide provides an in-depth overview of the in vitro characterization of AL-8810 isopropyl ester.
It is crucial to note that AL-8810 isopropyl ester is a prodrug. Prostaglandin esters, due to their increased lipophilicity, exhibit enhanced corneal penetration in vivo. Following administration, the isopropyl ester is rapidly hydrolyzed by endogenous esterases in tissues to its biologically active free acid form, AL-8810.[2][3] In vitro, prostaglandin esters generally show significantly lower receptor activity compared to their corresponding free acids. Therefore, the in vitro characterization data presented in this guide has been generated using the active free acid, AL-8810.[4]
Mechanism of Action
AL-8810 acts as a competitive antagonist at the FP receptor, thereby inhibiting the signaling cascade initiated by the natural ligand, PGF2α, and other synthetic FP receptor agonists. The primary signaling pathway of the FP receptor involves the activation of Gq protein, leading to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Interestingly, while AL-8810 competitively antagonizes this Gq-mediated pathway, it also exhibits properties of a biased agonist. It can independently activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, a signaling cascade involved in cell proliferation and differentiation. This dual activity makes AL-8810 a complex and intriguing molecule for pharmacological studies.
Quantitative In Vitro Pharmacology
The in vitro pharmacological profile of AL-8810 has been determined in various cell lines expressing the FP receptor. The key parameters are summarized in the table below.
| Parameter | Cell Line | Agonist | Value | Reference |
| Antagonist Potency | ||||
| Ki | Mouse 3T3 cells | Fluprostenol | 0.2 ± 0.06 µM | [5] |
| Ki | Rat A7r5 cells | Fluprostenol | 426 ± 63 nM | [5] |
| pA2 | Rat A7r5 cells | Fluprostenol | 6.68 ± 0.23 | [5] |
| pA2 | Swiss mouse 3T3 fibroblasts | Fluprostenol | 6.34 ± 0.09 | [5] |
| Partial Agonist Activity | ||||
| EC50 (PLC activity) | Rat A7r5 cells | - | 261 ± 44 nM | [5] |
| Emax (PLC activity) | Rat A7r5 cells | Cloprostenol | 19% | [5] |
| EC50 (PLC activity) | Swiss mouse 3T3 fibroblasts | - | 186 ± 63 nM | [5] |
| Emax (PLC activity) | Swiss mouse 3T3 fibroblasts | Cloprostenol | 23% | [5] |
Signaling Pathways & Experimental Workflow
The following diagrams illustrate the FP receptor signaling pathway and a typical experimental workflow for characterizing AL-8810.
Caption: FP Receptor Signaling and AL-8810's dual mechanism of action.
Caption: Experimental workflow for the in vitro characterization of AL-8810.
Experimental Protocols
Phospholipase C (PLC) Activity Assay ([³H]-Inositol Phosphate (B84403) Accumulation)
This assay measures the production of inositol phosphates (IPs), a downstream product of PLC activation, to quantify FP receptor activation.
Materials:
-
Cells expressing the FP receptor (e.g., A7r5, Swiss 3T3)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
[³H]-myo-inositol
-
Serum-free medium containing LiCl (e.g., 10 mM)
-
FP receptor agonist (e.g., fluprostenol)
-
AL-8810
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Labeling:
-
Plate cells in 24-well plates and grow to near confluency.
-
Label cells by incubating overnight in medium containing [³H]-myo-inositol (e.g., 0.5 µCi/ml).
-
-
Assay Initiation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with serum-free medium containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
-
Compound Treatment:
-
For antagonist activity: Add varying concentrations of AL-8810 followed by a fixed concentration of an FP receptor agonist (e.g., EC80 of fluprostenol).
-
For partial agonist activity: Add varying concentrations of AL-8810 alone.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the extracts with KOH.
-
-
Isolation of [³H]-Inositol Phosphates:
-
Apply the neutralized extracts to Dowex AG1-X8 columns.
-
Wash the columns to remove free [³H]-inositol.
-
Elute the total [³H]-inositol phosphates with formic acid.
-
-
Quantification:
-
Add the eluate to scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following FP receptor activation.
Materials:
-
Cells expressing the FP receptor
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Probenecid (B1678239) (to prevent dye leakage)
-
FP receptor agonist
-
AL-8810
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed cells into black-walled, clear-bottom 96- or 384-well plates and grow overnight.
-
-
Dye Loading:
-
Compound Plate Preparation:
-
Prepare a separate plate with varying concentrations of AL-8810 and/or the FP receptor agonist in assay buffer.
-
-
Measurement of Calcium Flux:
-
Wash the cells with assay buffer containing probenecid.
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
For antagonist activity: Inject the FP receptor agonist into wells pre-incubated with AL-8810.
-
For partial agonist activity: Inject AL-8810 alone.
-
Record the fluorescence intensity over time (typically 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in [Ca²⁺]i.
-
Determine the peak fluorescence response for each concentration.
-
Plot concentration-response curves and calculate EC50/IC50 values.
-
Conclusion
AL-8810 is a well-characterized, selective FP receptor antagonist that also exhibits biased agonism towards the MAPK/ERK pathway. Its utility as a pharmacological tool is underscored by its consistent in vitro profile across various cell-based assays. Understanding the nuances of its mechanism of action, particularly its dual role as a competitive antagonist and a biased agonist, is critical for the accurate interpretation of experimental results. The provided protocols offer a robust framework for the in vitro characterization of AL-8810 and other FP receptor ligands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
AL 8810 Isopropyl Ester: A Technical Guide for Prostaglandin FP Receptor Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AL 8810 isopropyl ester, a selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor. This document details its mechanism of action, summarizes its pharmacological properties, and provides detailed protocols for its application in studying prostaglandin receptor signaling.
Introduction
AL 8810 is a potent and selective competitive antagonist of the prostaglandin F2α (FP) receptor.[1][2][3] It is an invaluable pharmacological tool for researchers investigating the diverse physiological and pathological roles of PGF2α signaling. As a competitive antagonist, AL 8810 binds to the FP receptor at the same site as the endogenous ligand PGF2α, but it does not activate the receptor. Instead, it blocks the receptor from being activated by agonists like PGF2α or its synthetic analogs (e.g., fluprostenol).[1][3] AL 8810 has demonstrated high selectivity for the FP receptor with significantly lower affinity for other prostanoid receptors such as DP, EP, and TP receptors.[1][4]
Mechanism of Action
AL 8810 functions as a competitive antagonist at the FP receptor. This is evidenced by its ability to produce parallel rightward shifts in the concentration-response curves of FP receptor agonists without significantly suppressing the maximum response.[1] While primarily known as an antagonist, some studies have shown that AL 8810 can exhibit very weak partial agonist activity at high concentrations.[4][5]
The primary signaling pathway activated by the FP receptor is the Gq/11 pathway, which stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). AL 8810 effectively blocks these downstream signaling events.
Interestingly, research has also uncovered a biased signaling mechanism where AL 8810 can act as an agonist for the transactivation of the epidermal growth factor receptor (EGFR), leading to the activation of the MAPK/ERK pathway. This highlights the complexity of FP receptor signaling and the utility of AL 8810 in dissecting these different pathways.
Data Presentation
The pharmacological properties of AL 8810 have been characterized in various in vitro systems. The following tables summarize the key quantitative data for AL 8810, including its antagonist potency (Ki and pA2) and its partial agonist activity (EC50 and Emax).
Table 1: Antagonist Potency of AL 8810 at the FP Receptor
| Parameter | Cell Line/Tissue | Agonist | Value | Reference |
| Ki | Rat A7r5 cells | Fluprostenol | 426 ± 63 nM | [1] |
| Ki | Mouse 3T3 cells | Not Specified | 0.2 ± 0.06 µM | [2] |
| Ki | Rat A7r5 cells | Not Specified | 0.4 ± 0.1 µM | [2] |
| Ki | Human cloned ciliary body-derived FP receptor | Multiple FP agonists | 1.9 ± 0.3 µM | [4] |
| Ki | Human trabecular meshwork (h-TM) cells | Multiple FP agonists | 2.6 ± 0.5 µM | [4] |
| Ki | Human ciliary muscle (h-CM) cells | Multiple FP agonists | 5.7 µM | [4] |
| pA2 | Rat A7r5 cells | Fluprostenol | 6.68 ± 0.23 | [1] |
| pA2 | Mouse 3T3 cells | Fluprostenol | 6.34 ± 0.09 | [1] |
Table 2: Partial Agonist Activity of AL 8810 at the FP Receptor
| Parameter | Cell Line | Response Measured | Value | Reference |
| EC50 | Rat A7r5 cells | Phospholipase C activity | 261 ± 44 nM | [1] |
| Emax | Rat A7r5 cells | Phospholipase C activity | 19% (relative to cloprostenol) | [1] |
| EC50 | Mouse 3T3 fibroblasts | Phospholipase C activity | 186 ± 63 nM | [1] |
| Emax | Mouse 3T3 fibroblasts | Phospholipase C activity | 23% (relative to cloprostenol) | [1] |
Table 3: Selectivity Profile of AL 8810
| Receptor Subtype | Activity | Concentration | Reference |
| DP | No significant inhibition | 10 µM | [1] |
| EP2 | No significant inhibition | 10 µM | [1] |
| EP4 | No significant inhibition | 10 µM | [1] |
| TP | No significant inhibition | 10 µM | [1] |
| V1-vasopressin | No antagonism | Not Specified | [1] |
Mandatory Visualization
Caption: Canonical Gq/11 signaling pathway of the FP receptor and its inhibition by AL 8810.
Caption: Experimental workflow for characterizing AL 8810 activity at the FP receptor.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific cell types and experimental conditions.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of AL 8810 for the FP receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-PGF2α).
Materials:
-
Cell membranes expressing the FP receptor (e.g., from A7r5 or 3T3 cells)
-
Radioligand: [3H]-PGF2α
-
Unlabeled competitor: this compound
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash buffer: Cold binding buffer
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare cell membranes from FP receptor-expressing cells.
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
Increasing concentrations of AL 8810 (for competition curve) or buffer (for total binding) or a saturating concentration of unlabeled PGF2α (for non-specific binding).
-
A fixed concentration of [3H]-PGF2α (typically at or below its Kd).
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of AL 8810 and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of AL 8810 to antagonize agonist-induced activation of phospholipase C.
Materials:
-
FP receptor-expressing cells (e.g., A7r5, HEK293)
-
[3H]-myo-inositol
-
Inositol-free culture medium
-
LiCl solution (e.g., 10 mM final concentration)
-
FP receptor agonist (e.g., fluprostenol)
-
This compound
-
Perchloric acid or trichloroacetic acid
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in multi-well plates and grow to near confluency.
-
Label the cells by incubating them with [3H]-myo-inositol in inositol-free medium overnight.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with LiCl-containing buffer for a short period (e.g., 15-30 minutes). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add increasing concentrations of AL 8810 and incubate for a defined period.
-
Stimulate the cells with a fixed concentration of an FP receptor agonist (e.g., EC80 of fluprostenol).
-
Terminate the reaction by adding ice-cold acid (e.g., perchloric acid).
-
Extract the total inositol phosphates by ion-exchange chromatography using Dowex resin.
-
Elute the [3H]-IPs and quantify the radioactivity using a scintillation counter.
-
Plot the amount of [3H]-IPs accumulated against the log concentration of AL 8810 to determine its IC50.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to FP receptor activation and its inhibition by AL 8810.
Materials:
-
FP receptor-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
FP receptor agonist (e.g., PGF2α)
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well or 384-well plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of AL 8810 or buffer.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of the FP receptor agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
Plot the response as a function of the log concentration of AL 8810 to determine its IC50 for inhibiting the agonist-induced calcium signal.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
AL-8810: A Comprehensive Technical Guide to a Selective FP Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-8810, chemically known as (5Z, 13E)-(9S, 11S,15R)-9,15-dihydroxy-11-fluoro-15-(2-indanyl)-16,17,18,19, 20-pentanor-5,13-prostadienoic acid, is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1] Discovered as a fluorinated analog of PGF2α, it has become an invaluable pharmacological tool for investigating the physiological and pathological roles of the FP receptor.[2][3] Unlike many prostaglandin analogs that act as agonists, AL-8810 exhibits competitive antagonism, making it a crucial instrument for dissecting FP receptor-mediated signaling pathways and for the preclinical evaluation of potential therapeutic agents targeting this receptor.[1][4] This technical guide provides an in-depth overview of the discovery, development, pharmacological properties, and experimental applications of AL-8810.
Discovery and Development
The development of AL-8810 stemmed from the need for a selective antagonist to probe the function of the FP receptor, a G-protein coupled receptor involved in various physiological processes, including uterine contraction, luteolysis, and the regulation of intraocular pressure.[2][4] The synthesis of AL-8810 is based on the well-established Corey lactone synthetic route for prostaglandins, which allows for stereospecific control of the cyclopentane (B165970) core. The key structural modifications of AL-8810 compared to endogenous PGF2α include the introduction of a fluorine atom at the C-11 position and a bulky indanyl group in the omega chain.[1][5] These modifications are critical for its antagonist activity. While a detailed, step-by-step synthesis is proprietary, the general approach involves the elaboration of the Corey lactone to introduce the alpha and omega side chains through Wittig-type reactions and other standard organic chemistry transformations. The fluorine atom is typically introduced using a fluorinating agent at an early stage of the synthesis.
Pharmacological Profile
AL-8810 is characterized as a competitive antagonist of the FP receptor with sub-micromolar in vitro potency.[2][3] However, it is important to note that at higher concentrations, it can exhibit partial agonist activity.[1][2] Its selectivity for the FP receptor over other prostanoid receptors (DP, EP, IP, TP) is a key feature, making it a reliable tool for specific pharmacological investigations.[1][4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of AL-8810 from various in vitro studies.
Table 1: Antagonist Potency of AL-8810 at the FP Receptor
| Parameter | Cell Line/Tissue | Agonist | Value | Reference |
| pA₂ | A7r5 rat aorta smooth muscle cells | Fluprostenol | 6.68 ± 0.23 | [1] |
| Swiss mouse 3T3 fibroblasts | Fluprostenol | 6.34 ± 0.09 | [1] | |
| Kᵢ (nM) | A7r5 rat aorta smooth muscle cells | Fluprostenol | 426 ± 63 | [1] |
| Mouse 3T3 cells | Fluprostenol | 200 ± 60 | [6] | |
| Rat A7r5 cells | Fluprostenol | 400 ± 100 | [2] | |
| Human cloned ciliary body-derived FP receptor | Various FP agonists | 1900 ± 300 | [2] | |
| Human trabecular meshwork (h-TM) cells | Various FP agonists | 2600 ± 500 | [2] | |
| Human ciliary muscle (h-CM) cells | Various FP agonists | 5700 | [2] |
Table 2: Partial Agonist Activity of AL-8810 at the FP Receptor
| Parameter | Cell Line | Assay | Value | Reference |
| EC₅₀ (nM) | A7r5 rat aorta smooth muscle cells | Phospholipase C activity | 261 ± 44 | [1] |
| Swiss mouse 3T3 fibroblasts | Phospholipase C activity | 186 ± 63 | [1] | |
| Eₘₐₓ (%) | A7r5 rat aorta smooth muscle cells | Phospholipase C activity | 19 (relative to cloprostenol) | [1] |
| Swiss mouse 3T3 fibroblasts | Phospholipase C activity | 23 (relative to cloprostenol) | [1] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of AL-8810 is the competitive blockade of the FP receptor.[1] The FP receptor is a Gq/11-coupled receptor, and its activation by agonists like PGF2α leads to the activation of phospholipase C (PLC).[4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium ([Ca²⁺]i), while DAG activates protein kinase C (PKC). AL-8810 effectively antagonizes these downstream signaling events.[2]
Interestingly, studies have revealed that AL-8810 can also induce signaling through a non-canonical pathway. While PGF2α primarily signals through the Gq/11-PKC pathway, AL-8810 has been shown to activate the extracellular signal-regulated kinase (ERK1/2) pathway via transactivation of the epidermal growth factor receptor (EGFR).[7][8] This biased agonism highlights the complexity of FP receptor signaling and the utility of AL-8810 in dissecting these distinct pathways.
Signaling Pathway Diagrams (Graphviz)
Caption: Differential signaling pathways of PGF2α and AL-8810 at the FP receptor.
Experimental Protocols
Detailed methodologies are crucial for the effective use of AL-8810 as a pharmacological tool. The following are representative protocols for key in vitro assays.
Radioligand Binding Assay (Competitive)
This assay measures the ability of AL-8810 to compete with a radiolabeled ligand (e.g., [³H]PGF2α) for binding to the FP receptor.
Materials:
-
Cell membranes expressing the FP receptor (e.g., from A7r5 cells)
-
[³H]PGF2α (Radioligand)
-
AL-8810 (Test compound)
-
Unlabeled PGF2α (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Wash Buffer (ice-cold Assay Buffer)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of AL-8810 and a high concentration of unlabeled PGF2α in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
Assay Buffer
-
Cell membranes (typically 20-50 µg of protein)
-
AL-8810 dilution or unlabeled PGF2α (for non-specific binding) or buffer (for total binding).
-
[³H]PGF2α (at a concentration near its Kd, e.g., 1-5 nM).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of AL-8810 and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
[³H]Inositol Phosphate (B84403) Accumulation Assay
This functional assay measures the ability of AL-8810 to inhibit agonist-induced production of inositol phosphates, a downstream product of PLC activation.
Materials:
-
Cells expressing the FP receptor (e.g., A7r5 or 3T3 cells)
-
myo-[³H]inositol
-
Inositol-free culture medium
-
LiCl solution (e.g., 10 mM)
-
FP receptor agonist (e.g., fluprostenol)
-
AL-8810
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
Procedure:
-
Seed cells in multi-well plates and grow to near confluence.
-
Label the cells by incubating with myo-[³H]inositol in inositol-free medium for 24-48 hours.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with LiCl solution for a short period (e.g., 15-30 minutes) to inhibit inositol monophosphatase.
-
Add AL-8810 at various concentrations and incubate for a defined period.
-
Stimulate the cells with a fixed concentration of an FP receptor agonist (e.g., EC₈₀ of fluprostenol).
-
Terminate the reaction by adding ice-cold PCA or TCA.
-
Extract the inositol phosphates by neutralizing the acid and applying the supernatant to Dowex anion-exchange columns.
-
Elute the total [³H]inositol phosphates with a high concentration of ammonium (B1175870) formate/formic acid.
-
Measure the radioactivity in the eluate by scintillation counting.
-
Plot the agonist-induced inositol phosphate production against the concentration of AL-8810 to determine the IC₅₀.
Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
This assay measures the ability of AL-8810 to block agonist-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing the FP receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
FP receptor agonist
-
AL-8810
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye in the presence of Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Add AL-8810 at various concentrations to the wells.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the FP receptor agonist into the wells and immediately record the change in fluorescence over time.
-
The peak fluorescence intensity or the area under the curve is used to quantify the calcium response.
-
Plot the agonist-induced calcium response against the concentration of AL-8810 to determine the IC₅₀.
Caption: General workflow for in vitro characterization of AL-8810.
In Vivo Applications
AL-8810 has been utilized in various animal models to investigate the in vivo functions of the FP receptor. For instance, it has been employed in studies of ocular hypertension, where FP receptor agonists are used to lower intraocular pressure.[2] AL-8810 can block the effects of these agonists, confirming their mechanism of action through the FP receptor.[9] Furthermore, AL-8810 has been investigated in models of traumatic brain injury, where it has shown neuroprotective effects, suggesting a role for the FP receptor in the inflammatory response to brain injury.[10][11]
Conclusion
AL-8810 is a well-characterized and selective FP receptor antagonist that has become an indispensable tool in prostaglandin research. Its ability to competitively block the canonical Gq/11-PLC signaling pathway, coupled with its intriguing biased agonism towards the ERK1/2 pathway, provides researchers with a sophisticated instrument to dissect the multifaceted roles of the FP receptor. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate its effective use in both basic research and drug discovery, ultimately contributing to a deeper understanding of FP receptor biology and its therapeutic potential.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [ouci.dntb.gov.ua]
- 5. Synthesis and biological activity of prostaglandin lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 9-oxo-11S,15R-dihydroxy-5Z,13E-prostadienoic acid-cyclo[8R,12S] - Wikidata [wikidata.org]
- 10. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the FP Receptor Binding Affinity of AL-8810 Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including intraocular pressure regulation and uterine contraction. AL-8810 is the active carboxylic acid form, while its isopropyl ester is a prodrug designed to enhance corneal penetration in ophthalmic applications. This technical guide provides a comprehensive overview of the binding affinity of AL-8810 to the FP receptor, details the experimental protocols used for its characterization, and elucidates the associated signaling pathways. As a prodrug, AL-8810 isopropyl ester exhibits low affinity for the FP receptor and requires in vivo hydrolysis to its active form, AL-8810, to exert its antagonist effects.
Quantitative Analysis of Binding Affinity
The binding affinity of AL-8810 for the FP receptor has been determined in various cell systems, consistently demonstrating its potent and selective antagonist properties. The isopropyl ester, being a prodrug, is designed for efficient tissue penetration and is subsequently hydrolyzed by endogenous esterases to the active compound, AL-8810. Consequently, direct binding affinity data for the isopropyl ester is sparse and not pharmacologically relevant, as its in vivo activity is attributable to the acid form.
The antagonist potency of AL-8810 is typically expressed as the inhibition constant (Ki), which represents the concentration of the antagonist that occupies 50% of the receptors in the absence of the agonist.
| Compound | Cell Line | Assay Type | Agonist | Ki (nM) | pA2 | Reference |
| AL-8810 | A7r5 rat vascular smooth muscle cells | Phosphatidylinositol Turnover | Fluprostenol | 426 ± 63 | 6.68 ± 0.23 | [1][2] |
| AL-8810 | Swiss mouse 3T3 fibroblasts | Phosphatidylinositol Turnover | Fluprostenol | 400-500 | 6.34 ± 0.09 | [1][2][3] |
| AL-8810 | HEK-293 cells (cloned human ocular FP receptor) | Phosphatidylinositol Turnover | Fluprostenol | Similar to native cells | - | [3] |
| AL-8810 | Mouse 3T3 cells | Not Specified | Not Specified | 200 ± 60 | - | |
| AL-8810 | Rat A7r5 cells | Not Specified | Not Specified | 400 ± 100 | - | |
| Bimatoprost (for comparison) | HEK-293 cells (cloned human FP receptors) | Radioligand Displacement ([3H]PGF2α) | - | 6310 ± 1650 | - | [4][5] |
Signaling Pathways
The FP receptor primarily signals through the canonical Gq protein pathway. However, evidence also suggests the existence of alternative signaling mechanisms.
Canonical Gq/Phospholipase C Pathway
Upon agonist binding, the FP receptor activates the Gq alpha subunit of its associated heterotrimeric G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. AL-8810 acts as a competitive antagonist in this pathway, blocking the agonist-induced activation of PLC.[3]
Alternative Pathway: EGFR Transactivation
Interestingly, AL-8810 has been shown to activate the ERK1/2 MAP kinase pathway through a mechanism involving the transactivation of the epidermal growth factor receptor (EGFR). This occurs independently of the Gq/PLC pathway and involves Src kinase and the shedding of EGF, likely via matrix metalloproteases. This biased agonism of AL-8810 leads to a rapid and transient activation of ERK1/2 in the nucleus.
Experimental Protocols
The determination of the binding affinity and antagonist activity of AL-8810 for the FP receptor primarily involves two key experimental approaches: radioligand binding assays and functional assays such as the phosphatidylinositol turnover assay.
Radioligand Binding Assay (Competitive)
This assay directly measures the ability of a test compound (e.g., AL-8810) to displace a radiolabeled ligand that is known to bind to the receptor of interest.
Objective: To determine the inhibition constant (Ki) of AL-8810 for the FP receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cells endogenously expressing the FP receptor (e.g., A7r5 cells) or cells transiently or stably transfected with the FP receptor.
-
Radioligand: A high-affinity radiolabeled FP receptor agonist or antagonist, such as [3H]-PGF2α.
-
Test Compound: AL-8810 in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled FP receptor agonist (e.g., PGF2α or fluprostenol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200-250 µL:
-
A fixed amount of the membrane preparation (e.g., 15 µg of protein).
-
A fixed concentration of the radioligand (e.g., [3H]-PGF2α at a concentration close to its Kd).
-
Increasing concentrations of the test compound (AL-8810).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of the unlabeled ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of AL-8810 to generate a competition curve.
-
Determine the IC50 value (the concentration of AL-8810 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphatidylinositol (PI) Turnover Assay
This is a functional assay that measures the ability of an antagonist to inhibit the agonist-stimulated production of inositol phosphates, a downstream product of FP receptor activation via the Gq pathway.
Objective: To determine the functional antagonist potency (Ki) of AL-8810.
Materials:
-
Cell Line: A cell line expressing the FP receptor (e.g., A7r5 or Swiss 3T3 fibroblasts).
-
Radiolabel: [3H]-myo-inositol.
-
Agonist: A potent FP receptor agonist (e.g., fluprostenol).
-
Antagonist: AL-8810 in a range of concentrations.
-
Stimulation Buffer: A buffer containing LiCl to inhibit the degradation of inositol phosphates.
-
Extraction Solution: e.g., a solution of chloroform, methanol, and HCl.
-
Anion Exchange Chromatography Columns: To separate the inositol phosphates.
-
Scintillation Counter.
Procedure:
-
Cell Culture and Labeling: Culture the cells in 24-well plates and label them overnight with [3H]-myo-inositol in an inositol-free medium. The [3H]-myo-inositol will be incorporated into the cell membrane as phosphatidylinositols.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate them with increasing concentrations of AL-8810 for a specific time (e.g., 15 minutes).
-
Agonist Stimulation: Add a fixed, sub-maximal concentration of the FP receptor agonist (e.g., 100 nM fluprostenol) to the wells (except for the basal control wells) and incubate for a defined period (e.g., 60 minutes) in the presence of LiCl.
-
Extraction of Inositol Phosphates: Terminate the reaction and extract the water-soluble inositol phosphates.
-
Separation: Apply the aqueous phase to anion exchange columns to separate the [3H]-inositol phosphates from the free [3H]-inositol.
-
Quantification: Elute the [3H]-inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [3H]-inositol phosphates produced against the log concentration of AL-8810.
-
Determine the IC50 value for the inhibition of agonist-stimulated PI turnover.
-
Perform a Schild analysis by measuring the dose-response curves of the agonist in the presence of different concentrations of AL-8810. The pA2 value, a measure of antagonist potency, can be derived from the Schild plot.
-
Experimental Workflow Overview
The following diagram illustrates the general workflow for characterizing the FP receptor binding affinity and antagonist activity of a compound like AL-8810.
Conclusion
AL-8810 is a well-characterized, potent, and selective competitive antagonist of the FP receptor, with a Ki in the sub-micromolar range. Its isopropyl ester is an effective prodrug that facilitates its therapeutic use, particularly in ophthalmology. The primary mechanism of its antagonist action is through the inhibition of the canonical Gq/PLC signaling pathway. The detailed experimental protocols for radioligand binding and phosphatidylinositol turnover assays provide robust methods for quantifying its binding affinity and functional potency. A thorough understanding of its pharmacological profile is crucial for its application in research and the development of novel therapeutics targeting the FP receptor.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.arizona.edu [repository.arizona.edu]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrolysis of AL-8810 (Travoprost) Isopropyl Ester to its Active Acid Form
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of AL-8810 (travoprost) isopropyl ester, a prostaglandin (B15479496) F2α analog, into its biologically active free acid form. Travoprost (B1681362) is a widely prescribed medication for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. Its efficacy is dependent on its conversion from a prodrug to the active metabolite within the eye.[1][2] This document details the enzymatic process, presents relevant quantitative data, outlines detailed experimental protocols for studying this conversion, and visualizes the key pathways involved.
Introduction: The Prodrug Strategy
Travoprost is administered as an isopropyl ester prodrug to enhance its lipophilicity and facilitate its penetration across the cornea.[3][4] The ester linkage is designed to be cleaved by endogenous enzymes within the eye, releasing the active travoprost free acid (also known as AL-5848 or fluprostenol).[1][4][5] This targeted bioactivation is a critical step in the drug's mechanism of action. The active acid is a potent and selective agonist of the prostaglandin F (FP) receptor.[2][3]
The Hydrolysis Reaction: From Inactive Ester to Active Acid
The conversion of travoprost isopropyl ester to its active free acid is an enzymatic hydrolysis reaction. This process is rapid and primarily occurs in the cornea, mediated by a class of enzymes known as esterases.[1][2]
The Enzymes Responsible: Corneal Carboxylesterases
The primary enzymes responsible for the hydrolysis of travoprost in the cornea are carboxylesterases (CES), with carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) being the most relevant isoforms.[6][7] These enzymes are abundantly expressed in ocular tissues, particularly in the cornea, and are responsible for the metabolism of a wide range of ester-containing drugs and prodrugs.[6][7] CES1 generally hydrolyzes substrates with large acyl groups and small alcohol moieties, while CES2 prefers substrates with small acyl groups and large alcohol components.[6][7]
Reaction Kinetics
Quantitative Data
The following tables summarize the key quantitative data related to the pharmacokinetics of travoprost and its active acid form.
Table 1: Pharmacokinetic Parameters of Travoprost Free Acid in Humans Following Topical Ocular Administration of Travoprost 0.004%
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | ≤ 25 pg/mL | [1] |
| Time to Peak Plasma Concentration (Tmax) | Within 30 minutes | [3][8] |
| Plasma Half-life | Approximately 45 minutes | [3] |
| Plasma Clearance | Rapid (not detectable one hour after dosing) | [1] |
Table 2: Pharmacokinetic Parameters of Travoprost Free Acid in Plasma of Different Patient Populations Following Topical Ocular Administration
| Patient Population | Peak Plasma Concentration (Cmax) | Reference |
| Normal Subjects | Below Quantitation Limit (BQL) to 32 pg/mL | [8] |
| Renally Impaired Subjects | BQL to 17 pg/mL | [8] |
| Hepatically Impaired Subjects | BQL to 52 pg/mL | [8] |
Data from a study involving multiple once-daily topical ocular administration of TRAVATAN® 0.004%.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the hydrolysis of travoprost.
Preparation of Ocular Tissue Homogenates
A standardized protocol for the extraction and homogenization of ocular tissues is crucial for reproducible in vitro studies.[9][10][11][12]
Materials:
-
Freshly enucleated animal (e.g., rabbit) or human donor eyes
-
Phosphate-buffered saline (PBS), ice-cold
-
Dissection tools (scissors, forceps, scalpel)
-
Homogenizer (e.g., Bead Ruptor) with ceramic beads
-
Centrifuge
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Immediately place the enucleated eye in ice-cold PBS.
-
Under a dissecting microscope, carefully dissect the cornea from the globe.
-
Wash the isolated cornea with ice-cold PBS to remove any contaminants.
-
Weigh the corneal tissue.
-
Place the cornea in a pre-filled homogenizing tube with ceramic beads and an appropriate volume of ice-cold homogenization buffer (e.g., PBS or Tris-HCl with protease inhibitors). A common ratio is 1:3 (w/v) tissue to buffer.[9][12]
-
Homogenize the tissue according to the homogenizer manufacturer's instructions, ensuring the sample remains cold.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant (corneal homogenate) and store it on ice for immediate use or at -80°C for long-term storage.
-
Determine the total protein concentration of the homogenate using a standard protein assay. This is essential for normalizing enzyme activity.
In Vitro Hydrolysis Assay
This assay measures the rate of conversion of travoprost isopropyl ester to its active acid in the presence of corneal homogenate.
Materials:
-
Travoprost isopropyl ester standard solution
-
Travoprost free acid standard solution
-
Corneal homogenate (prepared as in section 4.1)
-
Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Reaction termination solution (e.g., acetonitrile (B52724) or methanol)
-
LC-MS/MS system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes, each containing the incubation buffer and a specific concentration of travoprost isopropyl ester.
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding a predetermined amount of corneal homogenate (e.g., 50-100 µg of total protein).
-
Incubate the reaction at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold termination solution.
-
Centrifuge the terminated reactions at high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins.
-
Collect the supernatant and analyze the formation of travoprost free acid using a validated LC-MS/MS method.
-
Calculate the rate of hydrolysis, typically expressed as pmol or nmol of product formed per minute per mg of protein.
Ex Vivo Corneal Perfusion Study
This model simulates the in vivo environment to study the permeation and simultaneous hydrolysis of travoprost.[13][14]
Materials:
-
Freshly enucleated animal (e.g., rabbit) eyes
-
Franz diffusion cell apparatus
-
Perfusion buffer (e.g., simulated tear fluid)
-
Travoprost formulation
-
Sampling syringe
-
LC-MS/MS system
Procedure:
-
Excise the cornea and mount it in the Franz diffusion cell, separating the donor and receptor chambers.
-
Fill the receptor chamber with a known volume of perfusion buffer, maintained at 34-37°C, and ensure it is constantly stirred.
-
Apply the travoprost formulation to the epithelial surface of the cornea in the donor chamber.
-
At predetermined time intervals, collect samples from the receptor chamber and replace the volume with fresh, pre-warmed perfusion buffer.
-
At the end of the experiment, carefully dismount the cornea, rinse it, and homogenize it as described in section 4.1.
-
Analyze the concentrations of both travoprost isopropyl ester and travoprost free acid in the receptor chamber samples and the corneal homogenate using a validated LC-MS/MS method.
-
These data will provide insights into the rate of corneal penetration and the extent of hydrolysis during transport.
In Vivo Pharmacokinetic Study in Rabbits
This study determines the absorption, distribution, metabolism, and excretion of travoprost and its active metabolite in a living organism.
Materials:
-
New Zealand White rabbits
-
Travoprost ophthalmic solution
-
Anesthetic agents
-
Blood collection supplies (syringes, tubes with anticoagulant)
-
Ocular tissue collection tools
-
LC-MS/MS system
Procedure:
-
Acclimatize the rabbits to the laboratory conditions.
-
Administer a single topical dose of travoprost ophthalmic solution to one eye of each rabbit.
-
At specified time points post-dosing (e.g., 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours), collect blood samples from the marginal ear vein.
-
At the same or different time points, euthanize subsets of animals and collect ocular tissues, including the cornea and aqueous humor.
-
Process the blood samples to obtain plasma.
-
Homogenize the corneal tissue as described in section 4.1.
-
Extract travoprost and travoprost free acid from plasma, aqueous humor, and corneal homogenate samples, typically using liquid-liquid or solid-phase extraction.
-
Quantify the concentrations of the parent drug and its metabolite using a validated LC-MS/MS method.[15][16]
-
Use the concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Conclusion
The hydrolysis of travoprost isopropyl ester to its active free acid by corneal esterases is a critical step for its therapeutic effect in lowering intraocular pressure. This technical guide has provided an in-depth overview of this process, including the enzymes involved, quantitative pharmacokinetic data, and detailed experimental protocols for its investigation. The provided visualizations offer a clear summary of the key pathways. A thorough understanding of this bioactivation process is essential for the development of future ophthalmic prodrugs and for optimizing the therapeutic efficacy of existing treatments. Further research to determine the specific kinetic parameters of travoprost with individual corneal carboxylesterase isoforms would provide a more complete picture of this important metabolic pathway.
References
- 1. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Studies on a novel series of acyl ester prodrugs of prostaglandin F2 alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. A Standardized Protocol for Extraction and Homogenization of Ocular Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Standardized Protocol for Extraction and Homogenization of Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Standardized Protocol for Extraction and Homogenization of Ocular Tissues [bio-protocol.org]
- 13. Development of an Ex Vivo Method for Evaluation of Precorneal Residence of Topical Ophthalmic Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. air.unipr.it [air.unipr.it]
- 15. researchgate.net [researchgate.net]
- 16. LC-MS/MS method for simultaneous quantification of dexamethasone and tobramycin in rabbit ocular biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AL 8810 Isopropyl Ester in Primary Human Ocular Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL 8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[1][2][3][4] As an analog of prostaglandin F2α, it is a valuable pharmacological tool for investigating FP receptor-mediated signaling pathways.[5] In ocular research, understanding the role of the FP receptor in primary human ocular fibroblasts is crucial, as these cells are implicated in physiological processes and pathological conditions such as glaucoma and ocular fibrosis. These application notes provide a comprehensive protocol for the use of AL 8810 isopropyl ester in primary human ocular fibroblasts, covering cell culture, experimental procedures, and data analysis.
Mechanism of Action
AL 8810 acts as a competitive antagonist at the FP receptor, a G-protein coupled receptor.[5] Activation of the FP receptor by its natural ligand, prostaglandin F2α (PGF2α), typically stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). Downstream effects include the activation of the RhoA/ROCK and ERK/MAPK signaling pathways, which are involved in cell contraction, proliferation, and extracellular matrix remodeling.[6][7] AL 8810 blocks these effects by preventing the binding of PGF2α or other FP receptor agonists.[5]
Signaling Pathway
Caption: FP Receptor Signaling Pathway and Inhibition by AL 8810.
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| EC50 (Agonist activity) | A7r5 rat thoracic aorta smooth muscle cells | 261 +/- 44 nM | [5] |
| Swiss mouse 3T3 fibroblasts | 186 +/- 63 nM | [5] | |
| Emax (relative to cloprostenol) | A7r5 rat thoracic aorta smooth muscle cells | 19% | [5] |
| Swiss mouse 3T3 fibroblasts | 23% | [5] | |
| pA2 (Antagonist activity) | A7r5 cells | 6.68 +/- 0.23 | [5] |
| 3T3 cells | 6.34 +/- 0.09 | [5] | |
| Ki (Antagonist activity) | A7r5 cells (against 100 nM fluprostenol) | 426 +/- 63 nM | [5] |
| Mouse 3T3 cells | 0.2 +/- 0.06 µM | [4] | |
| Rat A7r5 cells | 0.4 +/- 0.1 µM | [4] |
Experimental Protocols
Culture of Primary Human Ocular Fibroblasts
Materials:
-
Primary Human Ocular Fibroblasts (e.g., from ScienCell, Innoprot, or isolated from donor tissue)
-
Fibroblast Growth Medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
T-75 culture flasks
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved primary human ocular fibroblasts rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of fresh Fibroblast Growth Medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them using Trypsin-EDTA. A split ratio of 1:3 to 1:4 is recommended.
Determination of this compound Cytotoxicity (MTT Assay)
Materials:
-
Primary human ocular fibroblasts
-
96-well plates
-
This compound stock solution (in DMSO)
-
Fibroblast Growth Medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed primary human ocular fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in growth medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Replace the medium in each well with 100 µL of the prepared AL 8810 dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Analysis of Gene Expression by qPCR
Materials:
-
Primary human ocular fibroblasts
-
6-well plates
-
This compound
-
PGF2α (or other FP agonist)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., COL1A1, ACTA2, MMP1, MMP3) and housekeeping genes (e.g., GAPDH, B2M)
-
qPCR instrument
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours if necessary.
-
Pre-treat cells with various concentrations of AL 8810 (non-cytotoxic concentrations determined from the MTT assay) for 1-2 hours.
-
Stimulate the cells with an FP agonist (e.g., 100 nM PGF2α) for a specified time (e.g., 6, 12, or 24 hours). Include appropriate controls (untreated, agonist-only, AL 8810-only).
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, primers for target and housekeeping genes, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Analysis of Protein Expression by Western Blot
Materials:
-
Primary human ocular fibroblasts
-
6-well or 10 cm plates
-
This compound
-
PGF2α (or other FP agonist)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-collagen I, anti-α-SMA, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells as described in the qPCR protocol (steps 1-4).
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
Extracellular Matrix (ECM) Deposition Assay (Immunofluorescence)
Materials:
-
Primary human ocular fibroblasts
-
24-well plates with coverslips
-
This compound
-
PGF2α (or other FP agonist)
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-collagen I, anti-fibronectin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI
-
Fluorescence microscope
Protocol:
-
Seed cells onto coverslips in 24-well plates and allow them to adhere.
-
Treat the cells as described in the qPCR protocol (steps 1-4) for an extended period (e.g., 48-72 hours) to allow for ECM deposition.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with primary antibodies against ECM proteins overnight at 4°C.
-
Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity to assess the amount of deposited ECM.
Experimental Workflow
Caption: Experimental Workflow for AL 8810 in Ocular Fibroblasts.
References
- 1. Human Primary Ocular Choroid Fibroblasts [cellbiologics.com]
- 2. x-cellr8.com [x-cellr8.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Proinflammatory gene and protein expression alterations in human limbal aniridia fibroblasts | PLOS One [journals.plos.org]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Application Notes and Protocols: AL-8810 Isopropyl Ester in Glaucoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL-8810 is a selective prostaglandin (B15479496) F2α (FP) receptor antagonist.[1][2] It is a valuable pharmacological tool for investigating the role of the FP receptor in various physiological processes, including the regulation of intraocular pressure (IOP).[1] In glaucoma research, AL-8810 is instrumental in elucidating the mechanisms of action of prostaglandin analogs, a first-line treatment for elevated IOP.[3][4][5] While primarily known as an antagonist, AL-8810 also exhibits weak partial agonist activity at the FP receptor.[1][6] This dual characteristic allows for the exploration of nuanced signaling pathways involved in IOP modulation.
Prostaglandin F2α (PGF2α) and its analogs lower IOP by increasing the uveoscleral outflow of aqueous humor.[2][3] This process is mediated by the FP receptor. AL-8810 allows researchers to block this pathway and study alternative or complementary mechanisms of IOP reduction. It has been used to demonstrate that the IOP-lowering effects of certain compounds can be independent of FP receptor activation.
These application notes provide a comprehensive overview of the use of AL-8810 isopropyl ester in glaucoma research models, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Data Presentation
In Vitro Pharmacological Profile of AL-8810
| Parameter | Cell Line | Value | Reference |
| Agonist Potency (EC50) | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | [1] |
| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [1] | |
| Maximal Efficacy (Emax) | A7r5 rat thoracic aorta smooth muscle cells | 19% (relative to cloprostenol) | [1] |
| Swiss mouse 3T3 fibroblasts | 23% (relative to cloprostenol) | [1] | |
| Antagonist Inhibition Constant (Ki) | A7r5 cells (antagonizing fluprostenol) | 426 ± 63 nM | [1] |
| Human cloned ciliary body-derived FP receptor | 1.9 ± 0.3 µM | [7] | |
| Human trabecular meshwork cells | 2.6 ± 0.5 µM | [7] | |
| Human ciliary muscle cells | 5.7 µM | [7] | |
| Mouse 3T3 cells | 0.2 ± 0.06 µM | [7] | |
| pA2 | A7r5 cells | 6.68 ± 0.23 | [1] |
| 3T3 cells | 6.34 ± 0.09 | [1] |
In Vivo Effects of AL-8810 on Intraocular Pressure in a Mouse Model
| Treatment Group | Animal Model | AL-8810 Concentration | Change in IOP | Observation Period | Reference |
| AL-8810 alone | Wild-type mice | 10 mM (topical) | Minimal effect | 5 days | [8][9] |
| Latanoprost (B1674536) Free Acid (LFA) + AL-8810 | Wild-type mice | 10 mM (topical) | Minimal effect | 5 days | [8][9] |
| Stanniocalcin-1 (STC-1) + AL-8810 | Wild-type mice | 10 mM (topical) | Significant reduction | 5 days | [8][9] |
Signaling Pathways
AL-8810 distinguishes itself from PGF2α through a unique signaling pathway. While PGF2α primarily activates the canonical Gαq/11-Protein Kinase C (PKC) pathway, AL-8810 triggers a Gαq/11-independent mechanism.[6][10] This alternative pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) through Src kinase activation and subsequent shedding of EGF, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade (ERK1/2).[6][10][11]
Experimental Protocols
Protocol 1: In Vivo Glaucoma Model in Rabbits (Acute Ocular Hypertension)
This protocol describes the induction of acute ocular hypertension in rabbits for the evaluation of topically administered AL-8810.
Materials:
-
Male Japanese albino rabbits (2.5-3.0 kg)
-
5% glucose solution
-
AL-8810 isopropyl ester solution (specify concentration)
-
Vehicle control solution
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Tonometer (e.g., Tono-Pen)
-
Micropipette
Procedure:
-
Animal Acclimatization: House rabbits under standard conditions (25°C, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
Baseline IOP Measurement: Anesthetize the cornea with a drop of topical anesthetic. Measure the baseline IOP in both eyes of each rabbit using a calibrated tonometer.
-
Drug Administration: 10 minutes prior to glucose infusion, topically administer 30 µL of AL-8810 solution to one eye and 30 µL of vehicle to the contralateral eye.
-
Induction of Ocular Hypertension: Induce ocular hypertension by a rapid infusion of 5% glucose solution (15 mL/kg) into the marginal ear vein.[12]
-
IOP Monitoring: Measure IOP at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose infusion.
-
Data Analysis: Calculate the change in IOP from baseline at each time point for both treated and control eyes. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the IOP-lowering effect of AL-8810.
Protocol 2: In Vivo Glaucoma Model in Rabbits (Chronic Ocular Hypertension)
This protocol outlines the induction of chronic ocular hypertension in rabbits for long-term studies of AL-8810's effects.
Materials:
-
Male New Zealand white rabbits
-
Betamethasone (B1666872) suspension
-
AL-8810 isopropyl ester solution (specify concentration)
-
Vehicle control solution
-
Topical anesthetic
-
Tonometer
-
Syringes and needles for subconjunctival injection
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Induction of Chronic Ocular Hypertension: Induce ocular hypertension by weekly subconjunctival injections of betamethasone suspension in both eyes for a specified period (e.g., 3 weeks).[13][14]
-
IOP Monitoring during Induction: Monitor IOP weekly to confirm the development of sustained ocular hypertension.
-
Treatment Initiation: Once stable ocular hypertension is established, begin treatment. Divide the rabbits into groups: AL-8810 treated, vehicle-treated, and a standard-of-care control (e.g., timolol (B1209231) 0.5%).
-
Drug Administration: Administer the respective treatments topically to one eye twice daily for the duration of the study (e.g., 7 days).[13][14] The contralateral eye can serve as an untreated control.
-
IOP Monitoring during Treatment: Measure IOP daily or at other regular intervals throughout the treatment period.
-
Data Analysis: Compare the IOP in the treated eyes to both the contralateral control eyes and the vehicle-treated group. Analyze the percentage reduction in IOP from the hypertensive baseline.
Conclusion
AL-8810 isopropyl ester is an indispensable tool for glaucoma research. Its properties as a selective FP receptor antagonist with partial agonist activity provide a unique opportunity to dissect the complex signaling pathways that regulate intraocular pressure. The protocols and data presented here offer a foundation for researchers to design and execute robust experiments to further our understanding of glaucoma pathophysiology and to evaluate novel therapeutic strategies. The distinct signaling mechanism of AL-8810, involving EGFR transactivation, opens new avenues for exploring non-canonical prostaglandin signaling in the eye.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. app.selcukmedj.org [app.selcukmedj.org]
- 3. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Drugs and Devices for Tackling Ocular Hypertension and Glaucoma, and Need for Neuroprotection and Cytoprotective Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do Antiglaucoma Prostaglandin Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stanniocalcin-1 (STC-1), a downstream effector molecule in latanoprost signaling, acts independent of the FP receptor for intraocular pressure reduction | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Figure 11 from Biasing the prostaglandin F2α receptor responses toward EGFR-dependent transactivation of MAPK. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of ophthalmic preparation of methyldopa on induced ocular hypertension in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating AL 8810 Isopropyl Ester in TGF-β2-Induced Fibrosis in Trabecular Meshwork Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary open-angle glaucoma (POAG) is a leading cause of irreversible blindness worldwide, frequently associated with elevated intraocular pressure (IOP). This increase in IOP is largely attributed to fibrotic changes in the trabecular meshwork (TM), which impede aqueous humor outflow. Transforming growth factor-beta 2 (TGF-β2) is a key cytokine implicated in the pathogenesis of this fibrosis.[1][2][3][4][5] TGF-β2 promotes the excessive deposition of extracellular matrix (ECM) proteins, such as fibronectin and collagen, and induces a contractile, myofibroblast-like phenotype in TM cells, characterized by increased expression of alpha-smooth muscle actin (α-SMA).
AL 8810 isopropyl ester is a selective antagonist of the prostaglandin (B15479496) F2α (PGF2α) receptor (FP receptor). While PGF2α analogs are commonly used to lower IOP, the role of FP receptor antagonism in the context of TM fibrosis is not well-established. These application notes provide a framework for investigating the potential of this compound to counteract TGF-β2-induced fibrotic changes in human trabecular meshwork (HTM) cells. The provided protocols are based on established methodologies for studying TM fibrosis and offer a basis for exploring this novel therapeutic strategy.
Signaling Pathways Overview
TGF-β2 initiates a fibrotic cascade by binding to its receptors on the surface of TM cells, activating both canonical (Smad) and non-canonical (e.g., RhoA/ROCK) signaling pathways. This leads to the upregulation of fibrotic genes and proteins. The FP receptor, when activated by PGF2α, is known to influence TM cell contractility. The potential interplay between FP receptor antagonism by AL 8810 and the TGF-β2 signaling pathway presents an area for investigation.
Caption: TGF-β2 signaling cascade in trabecular meshwork cells.
Experimental Protocols
Protocol 1: Induction of Fibrosis in Human Trabecular Meshwork (HTM) Cells
This protocol describes the induction of a fibrotic phenotype in cultured primary HTM cells using TGF-β2.
Materials:
-
Primary human trabecular meshwork (HTM) cells
-
TM cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Serum-free TM cell culture medium
-
Recombinant human TGF-β2 (carrier-free)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed primary HTM cells in 6-well or 12-well plates and culture in complete TM cell culture medium until they reach 80-90% confluency.
-
Serum Starvation: Once confluent, aspirate the complete medium, wash the cells once with PBS, and replace with serum-free medium. Incubate for 24 hours to synchronize the cells.
-
TGF-β2 Treatment: Prepare a working solution of TGF-β2 in serum-free medium at a final concentration of 5 ng/mL. Aspirate the serum-free medium from the cells and add the TGF-β2-containing medium. For control wells, add serum-free medium without TGF-β2.
-
Incubation: Incubate the cells for 48-72 hours to induce a fibrotic response.
-
Endpoint Analysis: After the incubation period, cells can be harvested for analysis of fibrotic markers by Western blot or qPCR, or fixed for immunofluorescence staining.
Protocol 2: Evaluating the Anti-fibrotic Effect of this compound
This protocol outlines the experimental procedure to assess the ability of AL 8810 to mitigate the fibrotic effects of TGF-β2.
Materials:
-
TGF-β2-treated HTM cells (from Protocol 1)
-
This compound
-
DMSO (vehicle for AL 8810)
-
Serum-free TM cell culture medium
Procedure:
-
Preparation of AL 8810: Prepare a stock solution of this compound in DMSO. Further dilute in serum-free medium to achieve the desired final concentrations (e.g., a dose range of 10 nM to 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Co-treatment:
-
Control Group: Cells treated with serum-free medium containing the vehicle (DMSO).
-
TGF-β2 Group: Cells treated with 5 ng/mL TGF-β2 in serum-free medium.
-
AL 8810 + TGF-β2 Group(s): Cells pre-incubated with various concentrations of AL 8810 for 1-2 hours, followed by the addition of 5 ng/mL TGF-β2.
-
AL 8810 Only Group: Cells treated with the highest concentration of AL 8810 alone to assess its baseline effect.
-
-
Incubation: Incubate all groups for 48-72 hours.
-
Endpoint Analysis: Harvest cells or supernatant for analysis of fibrotic markers.
References
- 1. JCI Insight - PGF2α signaling drives fibrotic remodeling and fibroblast population dynamics in mice [insight.jci.org]
- 2. Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2 alpha receptors in the human trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of AL-8810 Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of AL-8810 isopropyl ester, a selective prostaglandin (B15479496) F2α (FP) receptor antagonist. This document outlines the mechanism of action, provides detailed experimental protocols for ophthalmological studies, and presents data in a structured format to facilitate experimental design and interpretation.
Introduction to AL-8810 Isopropyl Ester
AL-8810 is a potent and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1][2] As an isopropyl ester prodrug, it is designed for enhanced corneal penetration in topical ophthalmic applications. Following administration, it is hydrolyzed to its active form, AL-8810 acid, which then competitively blocks the FP receptor. This pharmacological tool is invaluable for elucidating the role of the PGF2α signaling pathway in various physiological and pathological processes, particularly in the context of intraocular pressure (IOP) regulation and glaucoma. While PGF2α analogs like latanoprost (B1674536) are first-line treatments for glaucoma due to their IOP-lowering effects, AL-8810 can be used to investigate the specific contribution of the FP receptor to these effects.[3][4]
Mechanism of Action: The FP Receptor Signaling Pathway
The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by an agonist such as PGF2α or a synthetic analog, the Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. AL-8810 acts by competitively binding to the FP receptor, thereby preventing the binding of agonists and inhibiting this signaling cascade.
The FP receptor has also been shown to activate other signaling pathways, including the Rho/Rho kinase pathway, which is involved in cell contraction and migration, and the Ras/Raf/MEK/ERK pathway, which plays a role in cell growth and differentiation.
Below is a diagram illustrating the FP receptor signaling pathway and the point of inhibition by AL-8810.
Experimental Protocols for In Vivo Ocular Studies
The following protocols are designed for researchers investigating the effects of AL-8810 isopropyl ester in animal models of ocular hypertension and for studying the pharmacology of FP receptor-mediated responses.
Protocol 1: Preparation of AL-8810 Isopropyl Ester Ophthalmic Solution
This protocol describes the preparation of a topical ophthalmic solution of AL-8810 isopropyl ester. Due to the hydrophobic nature of prostaglandin analogs, a solubilizing agent is often necessary.
Materials:
-
AL-8810 isopropyl ester
-
Polysorbate 80 (Tween 80) or Cremophor EL
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, pyrogen-free water for injection
-
0.22 µm sterile syringe filter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of AL-8810 isopropyl ester in a suitable organic solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 100 mM).
-
Solubilization: For a final concentration of 10 mM, slowly add the AL-8810 stock solution to a sterile vehicle containing a low concentration of a non-ionic surfactant, such as 0.02% Polysorbate 80 in sterile PBS, while vortexing to ensure proper mixing and solubilization. The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid ocular irritation.
-
pH and Osmolarity Adjustment: Adjust the pH of the final solution to between 6.8 and 7.4 using sterile 0.1 N NaOH or 0.1 N HCl. The osmolarity should be adjusted to be within the physiological range (280-320 mOsm/kg) using NaCl if necessary.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile ophthalmic dropper bottle.
-
Storage: Store the prepared solution at 4°C and protect it from light. It is recommended to prepare fresh solutions for each set of experiments.
Protocol 2: In Vivo Model of Ocular Hypertension and IOP Measurement
This protocol outlines the induction of ocular hypertension in an animal model and the subsequent measurement of intraocular pressure.
Animal Model:
-
New Zealand White rabbits or Brown Norway rats are commonly used models.
-
Animals should be acclimatized for at least one week before the experiment.
-
All procedures should be performed in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.
Induction of Ocular Hypertension (Example using water-loading model in rabbits):
-
Administer tap water (70 mL/kg) orally via an orogastric tube to conscious rabbits to induce a transient increase in IOP.[5]
-
Baseline IOP should be measured before water loading.
Intraocular Pressure (IOP) Measurement:
-
Anesthetize the animals with an appropriate anesthetic regimen (e.g., a combination of ketamine and xylazine).
-
Apply a topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) to the cornea.
-
Measure IOP using a calibrated tonometer (e.g., Tono-Pen, TonoVet).
-
IOP measurements should be taken at baseline and at specified time points after drug administration.
Protocol 3: Evaluating the Antagonistic Effect of AL-8810 on a PGF2α Agonist-Induced IOP Reduction
This protocol is designed to quantify the ability of AL-8810 to block the IOP-lowering effect of a PGF2α agonist like latanoprost.
Experimental Design:
-
Animal Groups:
-
Group 1: Vehicle control
-
Group 2: PGF2α agonist (e.g., 0.005% latanoprost)
-
Group 3: AL-8810 isopropyl ester (e.g., 10 mM)
-
Group 4: AL-8810 isopropyl ester (e.g., 10 mM) pre-treatment followed by PGF2α agonist (e.g., 0.005% latanoprost)
-
-
Drug Administration:
-
For Group 4, administer a single topical drop (e.g., 30 µL) of the AL-8810 solution to one eye.
-
After a pre-treatment period (e.g., 30-60 minutes), administer a single topical drop of the PGF2α agonist to the same eye.
-
For the other groups, administer the respective treatments at the same time points.
-
-
IOP Measurement:
-
Measure IOP at baseline and at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) after the administration of the PGF2α agonist.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each group at each time point.
-
Compare the IOP reduction in the PGF2α agonist group with the group pre-treated with AL-8810 to determine the extent of antagonism.
-
Data Presentation
The following tables provide a structured summary of expected quantitative data from in vivo studies with AL-8810 isopropyl ester.
Table 1: Pharmacological Profile of AL-8810 Acid (Active Metabolite)
| Parameter | Species/Cell Line | Value | Reference |
| Agonist Activity (EC50) | A7r5 rat aorta smooth muscle cells | 261 ± 44 nM | [1] |
| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [1] | |
| Maximum Efficacy (Emax) | A7r5 cells (relative to cloprostenol) | 19% | [1] |
| 3T3 fibroblasts (relative to cloprostenol) | 23% | [1] | |
| Antagonist Activity (pA2) | A7r5 cells (vs. fluprostenol) | 6.68 ± 0.23 | [1] |
| 3T3 fibroblasts (vs. fluprostenol) | 6.34 ± 0.09 | [1] | |
| Inhibition Constant (Ki) | A7r5 cells (vs. 100 nM fluprostenol) | 426 ± 63 nM | [1] |
Table 2: Example In Vivo Antagonism of Latanoprost-Induced IOP Reduction by AL-8810 in Rabbits (Hypothetical Data)
| Treatment Group | N | Baseline IOP (mmHg) | Peak IOP Reduction from Baseline (mmHg) | % Inhibition of Latanoprost Effect |
| Vehicle | 6 | 18.5 ± 1.2 | -0.5 ± 0.3 | N/A |
| 0.005% Latanoprost | 6 | 18.2 ± 1.5 | -4.8 ± 0.7 | 0% |
| 10 mM AL-8810 | 6 | 18.8 ± 1.3 | -0.2 ± 0.4 | N/A |
| 10 mM AL-8810 + 0.005% Latanoprost | 6 | 18.4 ± 1.1 | -1.2 ± 0.5* | ~75% |
*p < 0.05 compared to the Latanoprost group.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for an in vivo study evaluating AL-8810.
Conclusion
AL-8810 isopropyl ester is a critical pharmacological tool for dissecting the role of the FP receptor in ocular physiology and disease. The protocols and data presented in these application notes provide a solid foundation for designing and executing robust in vivo studies. Researchers are encouraged to perform dose-response studies to determine the optimal concentration of AL-8810 for their specific experimental conditions. Careful adherence to these protocols will ensure the generation of reliable and reproducible data, ultimately advancing our understanding of prostaglandin signaling in the eye.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of topical latanoprost on optic nerve head circulation in rabbits, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing AL-8810 Isopropyl Ester in Organ Culture Perfusion of the Anterior Segment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anterior segment organ culture perfusion system is a powerful ex vivo model for investigating the regulation of aqueous humor outflow and intraocular pressure (IOP).[1][2][3] This system allows for the controlled administration of pharmacological agents and real-time monitoring of their effects on outflow facility, mimicking the physiological environment of the human eye's conventional outflow pathway.[3][4] Prostaglandin (B15479496) F2α (PGF2α) analogues, such as latanoprost (B1674536), are a first-line treatment for glaucoma, primarily acting by increasing aqueous humor outflow.[5] These compounds are agonists for the prostaglandin F (FP) receptor.
AL-8810 isopropyl ester is a potent and selective antagonist of the FP receptor.[5] Its utility lies in its ability to competitively block the effects of FP receptor agonists, making it an invaluable tool for dissecting the specific signaling pathways involved in IOP regulation. By using AL-8810 in an anterior segment perfusion model, researchers can confirm that the effects of a given compound are mediated through the FP receptor, thereby elucidating its mechanism of action. This is critical for the development of novel glaucoma therapeutics.
These application notes provide a detailed protocol for utilizing AL-8810 to antagonize the effects of an FP receptor agonist (e.g., latanoprost acid) in a human anterior segment organ culture perfusion system.
Data Presentation
The following tables summarize expected quantitative data from experiments using AL-8810 in conjunction with an FP receptor agonist in an anterior segment perfusion culture. The data is hypothetical but based on published findings on the effects of FP agonists on outflow facility and the antagonist properties of AL-8810.
Table 1: Effect of Latanoprost Acid and AL-8810 on Outflow Facility
| Treatment Group | N | Baseline Outflow Facility (μL/min/mmHg) | Post-Treatment Outflow Facility (μL/min/mmHg) | Percent Change in Outflow Facility |
| Vehicle Control | 4 | 0.25 ± 0.05 | 0.27 ± 0.06 | +8% ± 5% |
| Latanoprost Acid (100 nM) | 4 | 0.26 ± 0.04 | 0.43 ± 0.07* | +65% ± 10% |
| AL-8810 (10 µM) | 4 | 0.24 ± 0.06 | 0.23 ± 0.05 | -4% ± 3% |
| Latanoprost Acid (100 nM) + AL-8810 (10 µM) | 4 | 0.25 ± 0.05 | 0.26 ± 0.06 | +4% ± 4% |
*Statistically significant increase compared to vehicle control (p < 0.01). Data are presented as mean ± standard deviation.
Table 2: Antagonist Potency of AL-8810
| Cell Type | FP Receptor Agonist | Antagonist Potency (Ki) of AL-8810 (µM) | Reference |
| Human Trabecular Meshwork (h-TM) | (±)-Fluprostenol | 2.56 ± 0.62 | [5] |
| Human Trabecular Meshwork (h-TM) | Bimatoprost | 1.0 | [5] |
| Human Trabecular Meshwork (h-TM) | Travoprost acid | 2.5 | [5] |
| Human Trabecular Meshwork (h-TM) | Latanoprost acid | 4.3 | [5] |
| Human Ciliary Body (cloned FP receptor) | Various | 1.9 ± 0.3 | [5] |
Experimental Protocols
Protocol 1: Preparation of Human Anterior Segment for Perfusion Culture
This protocol is based on established methods for human anterior segment perfusion organ culture.[2][6]
Materials:
-
Human donor eyes (obtained within 24-48 hours of death)
-
Sterile dissection tools (scalpels, forceps, scissors)
-
Sterile phosphate-buffered saline (PBS)
-
Povidone-iodine solution
-
Perfusion culture dishes and clamping rings
-
Culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 1% fetal bovine serum (FBS) and 1x antibiotic/antimycotic solution.
Procedure:
-
Decontaminate the human donor globe by immersing it in a povidone-iodine solution for 2-3 minutes, followed by several rinses with sterile PBS.
-
In a sterile biosafety cabinet, perform a circumferential incision at the equator of the globe using a scalpel.
-
Carefully remove the posterior segment, lens, iris, and vitreous humor.
-
Gently wash the anterior segment with sterile PBS.
-
Mount the anterior segment, cornea side up, into a specialized perfusion culture dish.
-
Secure the anterior segment in place with a clamping ring, ensuring a watertight seal.
-
Connect the perfusion tubing to the inlet port of the culture dish.
Protocol 2: Perfusion Experiment to Test AL-8810 Antagonism
This protocol describes the experimental procedure to first induce an increase in outflow facility with an FP agonist and then antagonize this effect with AL-8810.
Materials:
-
Prepared human anterior segment in perfusion culture setup
-
Perfusion pump (e.g., syringe pump)
-
Pressure transducer
-
Data acquisition system
-
Culture medium (as described in Protocol 1)
-
Latanoprost acid (or other FP agonist), stock solution in ethanol
-
AL-8810 isopropyl ester, stock solution in ethanol
-
Vehicle control (ethanol)
Procedure:
-
Baseline Stabilization: Begin perfusing the anterior segment with culture medium at a constant flow rate (typically 2.5 µL/min) at 37°C and 5% CO2.[3][4] Monitor the intraocular pressure (IOP) using the pressure transducer. Allow the IOP to stabilize for at least 24 hours. Outflow facility (C) is calculated from the steady-state IOP using the modified Goldmann equation: C = F / (IOP - EVP), where F is the flow rate and EVP (episcleral venous pressure) is assumed to be zero in this ex vivo system.
-
FP Agonist Perfusion: Prepare culture medium containing the FP agonist (e.g., 100 nM latanoprost acid). Switch the perfusion to this medium. Continue to monitor IOP. A significant decrease in IOP, corresponding to an increase in outflow facility, is expected within 1-12 hours and should stabilize by 24 hours.[7]
-
AL-8810 Antagonism: Prepare culture medium containing both the FP agonist (e.g., 100 nM latanoprost acid) and AL-8810 (e.g., 10 µM). The concentration of AL-8810 should be chosen based on its Ki value to be effective against the chosen agonist (see Table 2). Switch the perfusion to this combination medium.
-
Data Monitoring: Continue to perfuse and monitor IOP. If AL-8810 effectively antagonizes the FP receptor, the IOP should return to baseline levels, and the calculated outflow facility should decrease to pre-agonist values.
-
Control Experiments: In parallel, run control experiments:
-
Vehicle Control: Perfuse an anterior segment with medium containing only the vehicle (ethanol) to control for time-dependent changes in outflow facility.
-
AL-8810 Only: Perfuse an anterior segment with medium containing only AL-8810 to ensure it has no intrinsic effect on outflow facility at the concentration used.
-
-
Washout (Optional): To confirm the reversibility of the FP agonist effect, after the agonist perfusion phase, the system can be switched back to the standard culture medium. The outflow facility should return to baseline levels, typically within 48 hours.[7][8]
Visualizations
Caption: Experimental workflow for testing AL-8810 in anterior segment perfusion.
Caption: FP receptor signaling pathway and the antagonistic action of AL-8810.
References
- 1. Pharmacologic Manipulation of Conventional Outflow Facility in Ex Vivo Mouse Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Anterior Segment Perfusion Organ Culture | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Anterior Segment Perfusion Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandins increase trabecular meshwork outflow facility in cultured human anterior segments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of FP Receptor Ligands Using AL-8810 Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prostaglandin (B15479496) F (FP) receptor, a G-protein coupled receptor (GPCR), is a key therapeutic target for a range of physiological processes, including uterine smooth muscle contraction and intraocular pressure regulation. Identifying novel and selective ligands for the FP receptor is a critical step in drug discovery. High-throughput screening (HTS) provides an efficient platform for interrogating large compound libraries to identify such ligands.
AL-8810, a selective FP receptor antagonist, serves as an invaluable tool in these screening campaigns.[1][2] It is a weak partial agonist with low intrinsic activity, but it effectively competes with agonists for binding to the FP receptor.[2][3] This document provides detailed application notes and protocols for the use of AL-8810 in two common HTS assay formats: a Fluorescence Polarization (FP) competitive binding assay and a cell-based calcium mobilization functional assay. While often formulated as an isopropyl ester for prodrug applications, in the context of in vitro screening assays, AL-8810 refers to the active free acid form.
Quantitative Data Summary
The antagonist potency of AL-8810 at the FP receptor has been determined across various in vitro assays. The following table summarizes key quantitative data for AL-8810, providing a baseline for its expected performance in HTS assays.
| Parameter | Cell Line/System | Agonist Used | Value | Reference |
| pA2 | A7r5 rat vascular smooth muscle cells | Fluprostenol | 6.68 ± 0.23 | [1] |
| Swiss 3T3 fibroblasts | Fluprostenol | 6.34 ± 0.09 | [1] | |
| Ki | A7r5 rat vascular smooth muscle cells | Fluprostenol | 426 ± 63 nM | [1] |
| Mouse 3T3 cells | Various | 0.2 ± 0.06 µM | [2] | |
| Rat A7r5 cells | Various | 0.4 ± 0.1 µM | [2] | |
| Human cloned ciliary body FP receptor | Various | 1.9 ± 0.3 µM | [2] | |
| Human trabecular meshwork (h-TM) cells | Various | 2.6 ± 0.5 µM | [2] | |
| Human ciliary muscle (h-CM) cells | Various | 5.7 µM | [2] | |
| EC50 (Agonist Activity) | A7r5 rat vascular smooth muscle cells | - | 261 ± 44 nM (19% max response) | [1] |
| Swiss 3T3 fibroblasts | - | 186 ± 63 nM (23% max response) | [1] |
Signaling Pathway and Experimental Workflow Diagrams
FP Receptor Signaling Pathway
The FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[4][5] Ligand binding initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which in turn activates various downstream cellular responses.[4][6]
High-Throughput Screening Workflow
The general workflow for identifying FP receptor ligands involves primary screening of a compound library, followed by hit confirmation and characterization. This iterative process allows for the identification and validation of potent and selective compounds.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol describes a homogenous, non-radioactive assay to determine the binding affinity of test compounds to the FP receptor by measuring the displacement of a fluorescently labeled FP receptor agonist (tracer). AL-8810 is used as a reference antagonist.
Materials:
-
Purified FP receptor (e.g., membrane preparation from cells overexpressing the receptor)
-
Fluorescently labeled FP receptor agonist (Tracer, e.g., fluorescein-labeled PGF2α)
-
AL-8810 (Reference Antagonist)
-
Test Compounds
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
384-well, low-volume, black, non-binding surface microplates
-
Microplate reader capable of measuring fluorescence polarization
Methodology:
-
Tracer and Receptor Concentration Optimization (Assay Development):
-
Determine the optimal tracer concentration by performing a serial dilution of the tracer in assay buffer and measuring fluorescence intensity. Select a concentration that gives a stable signal well above background.
-
Perform a saturation binding experiment by incubating a fixed concentration of the tracer with increasing concentrations of the FP receptor. The receptor concentration that yields approximately 70-80% of the maximal polarization signal should be used for the competition assay.
-
-
Compound Preparation:
-
Prepare a stock solution of AL-8810 in DMSO.
-
Prepare serial dilutions of AL-8810 and test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Assay Procedure:
-
Dispense test compounds or AL-8810 at various concentrations into the wells of the 384-well plate.
-
Add the pre-determined optimal concentration of the FP receptor and tracer complex to each well.
-
Include control wells:
-
Maximum Polarization: Receptor + Tracer (no competitor)
-
Minimum Polarization: Tracer only (no receptor)
-
Reference Antagonist Control: Receptor + Tracer + saturating concentration of AL-8810
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 1-2 hours) to allow the binding to reach equilibrium. The plate should be protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in milli-polarization units, mP) using a microplate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition of tracer binding for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value for each compound can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Tracer] / Kd_tracer)) where [Tracer] is the concentration of the tracer and Kd_tracer is the dissociation constant of the tracer for the FP receptor.
-
Protocol 2: Cell-Based Calcium Mobilization Assay
This protocol outlines a functional HTS assay to identify FP receptor antagonists by measuring their ability to inhibit agonist-induced intracellular calcium mobilization in cells endogenously or recombinantly expressing the FP receptor.
Materials:
-
HEK293 cells (or other suitable host cells) stably expressing the human FP receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
FP receptor agonist (e.g., PGF2α or a stable analog like fluprostenol)
-
AL-8810 (Reference Antagonist)
-
Test Compounds
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and probenecid)
-
384-well, black-walled, clear-bottom microplates
-
Automated fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Preparation:
-
Seed the FP receptor-expressing cells into 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 45-60 minutes in the dark to allow for dye uptake.
-
-
Compound Preparation:
-
Prepare a stock solution of AL-8810 and test compounds in DMSO.
-
Prepare intermediate dilutions of the compounds in assay buffer.
-
-
Assay Procedure (Antagonist Mode):
-
After dye loading, transfer the plate to the fluorescence plate reader.
-
Add the test compounds or AL-8810 at various concentrations to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Record the baseline fluorescence for a short period.
-
Add a pre-determined EC80 concentration of the FP receptor agonist to all wells (except for negative controls).
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds) to measure the change in intracellular calcium concentration.
-
-
Data Acquisition and Analysis:
-
The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Calculate the percent inhibition of the agonist response for each concentration of the test compound: % Inhibition = 100 * (1 - [(ΔRFU_sample - ΔRFU_min) / (ΔRFU_max - ΔRFU_min)]) where ΔRFU_min is the response with a saturating concentration of AL-8810 and ΔRFU_max is the response with the agonist alone.
-
Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The protocols and data presented provide a comprehensive guide for utilizing AL-8810 as a reference antagonist in high-throughput screening campaigns for the discovery of novel FP receptor ligands. The fluorescence polarization assay offers a direct measure of binding affinity, while the cell-based calcium mobilization assay provides a functional readout of receptor antagonism. The successful implementation of these assays will facilitate the identification and characterization of new chemical entities with therapeutic potential for conditions modulated by the FP receptor.
References
- 1. molbio.gu.se [molbio.gu.se]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 5. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols: AL 8810 Isopropyl Ester for Investigating Ciliary Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
AL 8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1][2][3][4][5] Chemically, it is an 11β-fluoro analog of PGF2α.[2] This compound has proven to be an invaluable pharmacological tool for elucidating the role of the FP receptor in various physiological processes, particularly in ocular tissues. In ophthalmology research, AL 8810 is instrumental in studying the mechanisms of intraocular pressure (IOP) regulation, aqueous humor dynamics, and ciliary muscle physiology.[3][5][6]
The ciliary muscle, a ring of smooth muscle in the eye's uvea, plays a crucial role in accommodation and regulation of aqueous humor outflow.[7] PGF2α analogs are a first-line treatment for glaucoma, as they lower IOP by increasing uveoscleral outflow. This effect is mediated, in part, by their action on FP receptors in the ciliary muscle, leading to tissue remodeling and changes in the extracellular matrix.[8][9] AL 8810, by selectively blocking these receptors, allows researchers to dissect the specific signaling pathways and cellular responses initiated by PGF2α and its analogs.
Mechanism of Action
AL 8810 acts as a competitive antagonist at the FP receptor.[1] This means it binds to the receptor without activating it, thereby preventing the natural ligand, PGF2α, or synthetic agonists (e.g., latanoprost (B1674536), travoprost) from binding and initiating a cellular response.[1][10] The activation of the FP receptor by an agonist typically stimulates the Gq/11 G-protein coupled pathway, leading to the activation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects associated with FP receptor activation in the ciliary muscle, including modulation of extracellular matrix proteins.[4][8] AL 8810 effectively blocks this entire downstream signaling pathway by preventing the initial receptor activation.
Data Presentation
Table 1: Pharmacological Properties of AL 8810
| Parameter | Cell Line/Tissue | Value | Reference |
| EC50 (Agonist Potency) | A7r5 rat thoracic aorta smooth muscle cells | 261 ± 44 nM | [1] |
| Swiss mouse 3T3 fibroblasts | 186 ± 63 nM | [1] | |
| Cat iris sphincter | 2140 ± 190 nM | [11] | |
| Emax (Relative to Cloprostenol) | A7r5 rat thoracic aorta smooth muscle cells | 19% | [1] |
| Swiss mouse 3T3 fibroblasts | 23% | [1] | |
| Ki (Antagonist Potency) | A7r5 rat thoracic aorta smooth muscle cells (against fluprostenol) | 426 ± 63 nM | [1] |
| Mouse 3T3 cells | 0.2 ± 0.06 µM | [3] | |
| Rat A7r5 cells | 0.4 ± 0.1 µM | [3] | |
| Human trabecular meshwork cells (against (±) fluprostenol) | 2.56 ± 0.62 µM | [4] | |
| pA2 (Antagonist Potency) | A7r5 cells | 6.68 ± 0.23 | [1] |
| 3T3 cells | 6.34 ± 0.09 | [1] |
Table 2: FP Receptor Binding Affinities of PGF2α Analogs in Human Ocular Tissues
| Compound | Tissue | Ki (nM) | Reference |
| Cloprostenol | Longitudinal ciliary muscle | 13-37 | [12] |
| Fluprostenol | Longitudinal ciliary muscle | 56-98 | [12] |
| PHXA85 (Latanoprost acid) | Longitudinal ciliary muscle | 181-206 | [12] |
| Latanoprost (isopropyl ester) | Longitudinal ciliary muscle | 430-4500 | [12] |
Mandatory Visualizations
Caption: Signaling pathway of FP receptor activation by PGF2α and its analogs, and the inhibitory action of AL 8810.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Stanniocalcin-1 (STC-1), a downstream effector molecule in latanoprost signaling, acts independent of the FP receptor for intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ciliary muscle - Wikipedia [en.wikipedia.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Prostaglandin action on ciliary smooth muscle extracellular matrix metabolism: implications for uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cat iris sphincter smooth-muscle contraction: comparison of FP-class prostaglandin analog agonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative autoradiographic visualization and pharmacology of FP-prostaglandin receptors in human eyes using the novel phosphor-imaging technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Localization of Prostaglandin F2α Receptor (FP Receptor) and Validation with the Selective Antagonist AL 8810
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prostaglandin (B15479496) F2α receptor (FP receptor), a G-protein coupled receptor, is a critical mediator of the biological effects of prostaglandin F2α (PGF2α).[1] PGF2α is involved in a wide array of physiological and pathological processes, including smooth muscle contraction, inflammation, reproductive functions, and the regulation of intraocular pressure.[1][2] The FP receptor primarily signals through the Gq protein pathway, activating Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations.[1] Given its role in numerous cellular processes, the FP receptor is a significant target for therapeutic intervention.
Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of the FP receptor within tissues, providing crucial insights into its role in both normal physiology and disease. A key aspect of rigorous IHC is the validation of antibody specificity. One effective method for this is the use of a competitive antagonist to block the primary antibody's binding to its target. AL 8810 is a potent and selective competitive antagonist of the FP receptor, making it an excellent tool for such validation.[3] Pre-incubation of the tissue with AL 8810 should demonstrably reduce the staining intensity of a specific anti-FP receptor antibody, confirming that the antibody is indeed binding to the FP receptor.
These application notes provide a detailed protocol for the immunohistochemical staining of the FP receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections, including a method for validating antibody specificity using AL 8810.
Data Presentation
Quantitative analysis of FP receptor staining can be performed using a semi-quantitative method such as the H-score, which incorporates both the intensity of the staining and the percentage of positively stained cells. The results can be summarized in a table for clear comparison between standard staining and staining following a blocking procedure with AL 8810.
H-Score Calculation: H-Score = (% of cells with weak staining x 1) + (% of cells with moderate staining x 2) + (% of cells with strong staining x 3)
The potential values for the H-Score range from 0 to 300.
Table 1: Quantitative Analysis of FP Receptor Immunohistochemical Staining
| Treatment Group | Sample ID | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score |
| Standard Protocol | Sample 1 | 3 | 80 | 240 |
| Sample 2 | 2 | 90 | 180 | |
| Sample 3 | 3 | 75 | 225 | |
| AL 8810 Block | Sample 1 | 0 | 15 | 0 |
| Sample 2 | 1 | 20 | 20 | |
| Sample 3 | 0 | 10 | 0 |
Staining Intensity: 0 = Negative, 1 = Weak, 2 = Moderate, 3 = Strong
Experimental Protocols
This protocol is intended for the immunohistochemical localization of the FP receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline with 0.1% Tween 20 (PBST)
-
Blocking Buffer: 10% Normal Goat Serum in PBST
-
Primary Antibody: Rabbit polyclonal anti-FP receptor antibody (validated for IHC-P)
-
Selective FP Receptor Antagonist: AL 8810
-
Secondary Antibody: Goat anti-rabbit IgG H&L (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Humidified chamber
-
Coplin jars
-
Microscope
Immunohistochemistry Protocol
1. Deparaffinization and Rehydration:
- Immerse slides in two changes of xylene for 5 minutes each.
- Rehydrate the sections by sequential immersion in:
- Two changes of 100% ethanol for 3 minutes each.
- One change of 95% ethanol for 3 minutes.
- One change of 70% ethanol for 3 minutes.
- Rinse slides in deionized water for 5 minutes.
2. Antigen Retrieval:
- Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
- Heat the slides in a pressure cooker or water bath at 95-100°C for 20 minutes.
- Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).
- Rinse slides twice with PBST for 5 minutes each.
3. Peroxidase Block:
- Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.
- Rinse slides twice with PBST for 5 minutes each.
4. Blocking and AL 8810 Competition (for validation):
- For standard staining:
- Carefully wipe around the tissue sections and apply 100 µL of Blocking Buffer (10% normal goat serum in PBST) to each section.
- Incubate in a humidified chamber for 1 hour at room temperature.
- For AL 8810 blocking:
- Prepare a solution of AL 8810 in Blocking Buffer. A concentration of 10 µM is a recommended starting point for optimization, as this concentration has been shown to significantly inhibit FP receptor function in vitro.[3]
- Apply the AL 8810 solution to the tissue sections and incubate for 1 hour at room temperature in a humidified chamber.
5. Primary Antibody Incubation:
- Drain the blocking buffer (or AL 8810 solution) without rinsing.
- Apply the primary anti-FP receptor antibody, diluted to its optimal concentration in blocking buffer.
- Incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
- Wash the slides three times with PBST for 5 minutes each.
- Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer’s instructions.
- Incubate for 1 hour at room temperature in a humidified chamber.
7. Detection:
- Wash the slides three times with PBST for 5 minutes each.
- Prepare the DAB substrate solution according to the manufacturer's instructions.
- Apply the DAB solution to the sections and incubate for 2-10 minutes, or until the desired brown color intensity is achieved. Monitor the color development under a microscope.
- Stop the reaction by immersing the slides in deionized water.
8. Counterstaining:
- Counterstain the sections with hematoxylin for 1-2 minutes to visualize cell nuclei.
- Rinse gently with running tap water.
9. Dehydration and Mounting:
- Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%, 100%) for 3 minutes each.
- Clear the slides in two changes of xylene for 3 minutes each.
- Apply a drop of mounting medium and place a coverslip.
10. Microscopy and Analysis:
- Examine the slides under a light microscope. FP receptor-positive staining will appear brown, while cell nuclei will be stained blue.
- Perform quantitative analysis as described in the Data Presentation section. A significant reduction in the H-Score in the AL 8810-blocked slides compared to the standard protocol slides indicates specific antibody binding to the FP receptor.
Mandatory Visualizations
Caption: FP Receptor signaling pathway and the inhibitory action of AL 8810.
Caption: Immunohistochemistry workflow for FP receptor localization.
References
- 1. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Solubility Challenges with AL 8810 Isopropyl Ester in Aqueous Buffers
Researchers and drug development professionals often encounter difficulties with the solubility of AL 8810 isopropyl ester in aqueous buffers, a critical step for a wide range of in vitro and in vivo experiments. This technical support center provides troubleshooting guidance and frequently asked questions to address these common challenges, ensuring the integrity and reproducibility of your experimental outcomes.
Troubleshooting Guide
This guide addresses the most common issues encountered when preparing solutions of this compound for biological assays.
Problem: Precipitate forms when diluting my organic stock solution of this compound into an aqueous buffer.
-
Cause: this compound is a lipid-soluble compound with inherently low aqueous solubility.[1][2] The addition of the aqueous buffer to the organic stock solution can cause the compound to crash out of solution.
-
Solution:
-
Reduce the final aqueous concentration: The most straightforward solution is to lower the target concentration of this compound in your final working solution.
-
Increase the percentage of organic solvent: If your experimental system can tolerate it, increasing the percentage of the organic co-solvent (e.g., DMSO or ethanol) in the final aqueous solution can help maintain solubility. However, it is crucial to run appropriate vehicle controls to ensure the solvent does not interfere with the biological assay.
-
Use a different organic solvent: While DMSO and ethanol (B145695) are common, other organic solvents may offer better solubility characteristics when mixed with aqueous buffers.
-
Sonication: After dilution, briefly sonicate the solution to help disperse any microscopic precipitates that may have formed.
-
Warm the solution: Gently warming the solution to 37°C may aid in dissolution.[3]
-
Problem: I am seeing inconsistent results in my cell-based assays.
-
Cause: Inconsistent results can stem from incomplete dissolution or precipitation of the compound over the course of the experiment. The active form of the drug is the free acid, AL 8810, which is generated upon hydrolysis of the isopropyl ester. The rate of this hydrolysis can be variable.
-
Solution:
-
Prepare fresh dilutions: It is recommended to prepare fresh dilutions of this compound in aqueous buffer immediately before each experiment. Aqueous solutions of similar esterified prostaglandins (B1171923) are not recommended for storage for more than one day.[4]
-
Visually inspect solutions: Before adding the compound to your assay, visually inspect the solution for any signs of precipitation. If a precipitate is visible, do not use the solution.
-
Consider pre-hydrolysis: For some applications, it may be beneficial to chemically hydrolyze the isopropyl ester to the active free acid form (AL 8810) before use. However, the solubility characteristics of the free acid will differ from the ester.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What solvents should I use to prepare a stock solution of this compound?
For creating a stock solution, it is best to use an organic solvent. The related compound, AL 8810 methyl ester, is soluble in ethanol (approx. 50 mg/mL), DMSO (approx. 25 mg/mL), and dimethyl formamide (B127407) (approx. 30 mg/mL).[4][5] this compound is expected to have similar solubility in these organic solvents.
Q3: How should I store my stock solution of this compound?
Stock solutions in anhydrous organic solvents should be stored at -20°C.
Q4: Can I store this compound in an aqueous buffer?
It is not recommended to store aqueous solutions of this compound for more than one day.[4] The ester is susceptible to hydrolysis, and the compound may precipitate out of solution over time.
Q5: What is the mechanism of action of AL 8810?
AL 8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[3][6][7][8] The isopropyl ester form is a prodrug, which is hydrolyzed by cellular esterases to the active free acid, AL 8810.[1][2]
Data Presentation
Table 1: Solubility of AL 8810 Methyl Ester (as a reference for this compound)
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | 50 |
| DMSO | 25 |
| Dimethyl Formamide (DMF) | 30 |
| PBS (pH 7.2) | 0.5 |
Data sourced from Cayman Chemical product information for AL 8810 methyl ester.[4][5]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Aqueous Working Solutions
-
Prepare a Stock Solution:
-
Weigh out the desired amount of this compound crystalline solid.
-
Dissolve the solid in an appropriate volume of an organic solvent (e.g., DMSO or ethanol) to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure the solid is completely dissolved by vortexing.
-
Store the stock solution at -20°C.
-
-
Prepare an Aqueous Working Solution:
-
On the day of the experiment, thaw the stock solution.
-
Perform serial dilutions of the stock solution into your desired aqueous buffer (e.g., PBS or cell culture medium) to reach the final desired concentration.
-
It is recommended to add the stock solution to the aqueous buffer while vortexing to facilitate mixing and minimize precipitation.
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Conversion of this compound prodrug to its active form.
References
- 1. This compound | CAS#:208114-93-6 | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing AL 8810 Isopropyl Ester for FP Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AL 8810 isopropyl ester for FP receptor blockade experiments.
Frequently Asked Questions (FAQs)
Q1: What is AL 8810 and how does it work?
A1: AL 8810 is a selective antagonist for the prostaglandin (B15479496) F2α (FP) receptor.[1][2][3][4] It is an analog of prostaglandin F2α and functions as a competitive antagonist, meaning it binds to the FP receptor and blocks the action of natural agonists like prostaglandin F2α (PGF2α) and synthetic agonists like fluprostenol.[1][3] While it is primarily an antagonist, it can exhibit weak partial agonist activity at higher concentrations.[3][4]
Q2: What is the mechanism of action of the FP receptor?
A2: The FP receptor is a G-protein coupled receptor (GPCR).[5][6][7] Upon binding of an agonist like PGF2α, the receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC).[1][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][6][7]
Q3: In what forms is AL 8810 available?
A3: AL 8810 is available as a free acid and as an isopropyl ester prodrug. The isopropyl ester form is more lipid-soluble, which can facilitate its passage across cell membranes. Once inside the cell, it is believed to be hydrolyzed to the active free acid form.
Q4: What are the recommended solvent and storage conditions for AL 8810?
A4: AL 8810 is soluble in organic solvents such as DMSO (>10 mg/ml), ethanol, and DMF (30 mg/ml).[1][4] For long-term storage, it is recommended to store AL 8810 under nitrogen at 2-8°C.[1] Stock solutions can be stored at -20°C for one month or -80°C for up to six months.[2]
Troubleshooting Guide
Q5: I am not observing any antagonist effect with AL 8810. What could be the issue?
A5: There are several potential reasons for a lack of antagonist activity:
-
Incorrect Concentration: Ensure you are using an appropriate concentration of AL 8810. The effective concentration can vary between cell types. Refer to the quantitative data tables below for typical ranges.
-
Agonist Concentration Too High: If the concentration of the FP receptor agonist (e.g., PGF2α, fluprostenol) is too high, it may overcome the competitive antagonism of AL 8810. Try reducing the agonist concentration.
-
Compound Degradation: Ensure that AL 8810 has been stored correctly and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Line Issues: Confirm that your cell line expresses functional FP receptors. You can verify this by observing a robust response to an FP receptor agonist alone.
Q6: I am seeing a partial agonist effect with AL 8810. How can I minimize this?
A6: AL 8810 has been reported to have weak partial agonist activity, particularly at higher concentrations.[3][4] To minimize this:
-
Use the Lowest Effective Antagonist Concentration: Titrate AL 8810 to find the lowest concentration that effectively blocks the agonist-induced response without causing significant receptor activation on its own.
-
Choice of Agonist: The apparent partial agonism can be influenced by the efficacy of the agonist being used. When using a full agonist, the partial agonist effects of AL 8810 may be less apparent.
Q7: My results show high variability between experiments. How can I improve reproducibility?
A7: High variability can be due to several factors:
-
Inconsistent Cell Culture Conditions: Ensure that cells are passaged consistently and are at a similar confluency for each experiment.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of compounds.
-
Incubation Times: Adhere to consistent incubation times for both the antagonist and agonist.
-
Reagent Preparation: Prepare fresh reagents and dilutions for each experiment to avoid issues with compound degradation or contamination.
Quantitative Data
Table 1: Antagonist Potency of AL 8810 in Different Cell Lines
| Cell Line | Agonist Used | Parameter | Value | Reference |
| A7r5 Rat Aortic Smooth Muscle | Fluprostenol | pA2 | 6.68 ± 0.23 | [3] |
| A7r5 Rat Aortic Smooth Muscle | Fluprostenol | Ki | 426 ± 63 nM | [3] |
| Swiss Mouse 3T3 Fibroblasts | Fluprostenol | pA2 | 6.34 ± 0.09 | [3] |
| Swiss Mouse 3T3 Fibroblasts | N/A | Ki | 0.2 ± 0.06 µM | [2] |
| Rat A7r5 Cells | N/A | Ki | 0.4 ± 0.1 µM | [2] |
| Human Ciliary Body (cloned FP) | Various | Ki | 1.9 ± 0.3 µM | [8] |
| Human Trabecular Meshwork (h-TM) | Various | Ki | 2.6 ± 0.5 µM | [8] |
| Human Ciliary Muscle (h-CM) | Various | Ki | 5.7 µM | [8] |
Table 2: Partial Agonist Activity of AL 8810
| Cell Line | Parameter | Value | Relative to Full Agonist (Cloprostenol) | Reference |
| A7r5 Rat Aortic Smooth Muscle | EC50 | 261 ± 44 nM | 19% | [3] |
| Swiss Mouse 3T3 Fibroblasts | EC50 | 186 ± 63 nM | 23% | [3] |
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of AL 8810 for the FP receptor.
Materials:
-
Cell membranes expressing the FP receptor
-
Radiolabeled FP receptor agonist (e.g., [3H]-PGF2α)
-
AL 8810
-
Unlabeled FP receptor agonist (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of AL 8810 in binding buffer.
-
Prepare a solution of the radiolabeled agonist at a concentration close to its Kd.
-
Prepare a high concentration solution of the unlabeled agonist (e.g., 1000x the Kd of the radioligand) for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Binding buffer, radiolabeled agonist, and cell membranes.
-
Non-specific Binding: Unlabeled agonist, radiolabeled agonist, and cell membranes.
-
Competitive Binding: AL 8810 at various concentrations, radiolabeled agonist, and cell membranes.
-
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of AL 8810.
-
Determine the IC50 value (the concentration of AL 8810 that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay - Calcium Mobilization
This protocol measures the ability of AL 8810 to block agonist-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293, A7r5)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
FP receptor agonist (e.g., PGF2α, fluprostenol)
-
AL 8810
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluency.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM in assay buffer for 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Pre-incubation:
-
Add AL 8810 at various concentrations to the wells and incubate for a specific period (e.g., 15-30 minutes) at room temperature.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the FP receptor agonist at a fixed concentration (e.g., its EC80) into the wells.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of the agonist response against the log concentration of AL 8810.
-
Determine the IC50 value using non-linear regression.
-
Visualizations
Caption: FP Receptor Signaling Pathway and Site of AL 8810 Action.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 7. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
AL 8810 isopropyl ester stability and proper storage conditions
This technical support center provides guidance on the stability and proper storage of AL 8810 isopropyl ester for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, this compound should be stored at -20°C. This recommendation is based on information for the analogous compound, AL 8810 methyl ester, which is stable for at least four years at this temperature. Short-term storage at higher temperatures may be possible, but it is advisable to minimize time spent outside of the recommended storage conditions to prevent degradation.
Q2: How should I handle this compound upon receiving it?
Upon receipt, the product should be immediately transferred to a freezer set at -20°C. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of moisture on the product, which could accelerate hydrolysis.
Q3: Is this compound sensitive to light?
Prostaglandin (B15479496) analogs can be sensitive to light. Therefore, it is recommended to protect this compound from light exposure. Store the compound in an amber vial or in a light-blocking container. When working with the compound, especially in solution, minimize exposure to direct light.
Q4: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is expected to be hydrolysis of the isopropyl ester bond to form the active parent compound, AL 8810, and isopropanol. This hydrolysis can be catalyzed by acidic or basic conditions and elevated temperatures.
Q5: Can I store this compound in solution?
It is generally not recommended to store this compound in solution for extended periods, especially in aqueous-based solutions, due to the risk of hydrolysis. If a stock solution needs to be prepared, use a dry, aprotic solvent such as anhydrous ethanol (B145695), DMSO, or dimethylformamide. For aqueous buffers, prepare the solution fresh for each experiment. If short-term storage of an aqueous solution is necessary, it should be kept at 2-8°C and used as soon as possible.
Q6: What are the signs of degradation of this compound?
Visual signs of degradation are unlikely for the neat compound. For solutions, the appearance of precipitates could indicate degradation or solubility issues. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the intact ester from its degradation products. A decrease in the peak area of the isopropyl ester and the appearance of a new peak corresponding to the parent acid (AL 8810) would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected biological activity | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored at -20°C and protected from light. 2. Prepare fresh solutions from a new aliquot of the compound. 3. If possible, analyze the compound or solution by HPLC to check for the presence of the parent acid, AL 8810, which would indicate hydrolysis. |
| Incomplete dissolution of the compound. | 1. Ensure the solvent is appropriate and of high purity. 2. Use sonication or gentle warming to aid dissolution, but avoid excessive heat. 3. Visually inspect the solution for any undissolved particles. | |
| Precipitate forms in the solution upon storage | The compound may have limited solubility in the chosen solvent at the storage temperature. | 1. Try preparing a more dilute stock solution. 2. If storing at low temperatures, allow the solution to fully equilibrate to room temperature and vortex before use. 3. Consider using a different solvent system. For aqueous solutions, the addition of a co-solvent like ethanol or DMSO might improve solubility. |
| Degradation of the compound, with the degradation product being less soluble. | 1. Analyze the precipitate and the supernatant by a suitable analytical method (e.g., HPLC, LC-MS) to identify the components. 2. If degradation is confirmed, discard the solution and prepare a fresh one. Review handling and storage procedures to prevent future degradation. | |
| Variability in results between experiments | Inconsistent concentration of the active compound due to degradation in solution. | 1. Prepare fresh solutions for each experiment. 2. If using a stock solution, ensure it is stored properly (at -20°C in an aprotic solvent) and for a limited time. 3. Perform a quick purity check of the stock solution by HPLC if it has been stored for an extended period. |
Stability Data Summary
While specific quantitative stability data for this compound is not publicly available, the following table summarizes the expected stability based on the behavior of similar prostaglandin isopropyl esters like latanoprost.
| Condition | Parameter | Expected Effect on this compound Stability | Recommendation |
| Temperature | Storage as a solid | Stable at -20°C. Degradation rate increases with increasing temperature. | Store at -20°C for long-term storage. |
| Storage in solution | Degradation is faster in solution, especially in protic solvents. | Prepare solutions fresh. If short-term storage is needed, store at 2-8°C. | |
| pH | Aqueous solutions | Hydrolysis is catalyzed by both acidic and basic conditions. Stability is generally greatest around a neutral pH. | For aqueous experiments, use a buffer with a pH as close to neutral as the experimental design allows. Prepare fresh. |
| Light | Exposure to UV/Visible light | Potential for photodegradation. | Protect from light by using amber vials and minimizing exposure during handling. |
| Moisture/Humidity | Exposure to water | Promotes hydrolysis of the ester. | Store in a tightly sealed container. Use a desiccator when equilibrating to room temperature. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways for this compound.
1. Objective: To assess the stability of this compound under various stress conditions, including acid, base, oxidation, heat, and light.
2. Materials:
-
This compound
-
HPLC grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Oven
-
Photostability chamber
3. Methods:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or another suitable organic solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 8 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
After cooling, dissolve the solid in the initial solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
How to minimize AL 8810 isopropyl ester cytotoxicity in cell-based assays
Welcome to the technical support center for AL-8810 isopropyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of AL-8810 isopropyl ester in cell-based assays, with a focus on minimizing potential cytotoxicity and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is AL-8810 isopropyl ester and how does it work?
AL-8810 is a selective and competitive antagonist of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1] The isopropyl ester form is a prodrug, designed to be more cell-permeable than the active free acid form. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bond, releasing the active AL-8810 free acid, which can then block the FP receptor.[2][3] This blockade prevents the downstream signaling cascade typically initiated by PGF2α, which involves the Gq protein, phospholipase C (PLC), and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5]
Q2: I am observing unexpected cell death after treating my cells with AL-8810 isopropyl ester. Is the compound cytotoxic?
While AL-8810 itself is not generally considered highly cytotoxic at its effective concentrations, apparent cytotoxicity in cell-based assays can arise from several factors unrelated to the compound's primary pharmacological activity. The most common culprits are:
-
Solvent Toxicity: AL-8810 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). High final concentrations of DMSO in your cell culture medium can be cytotoxic.[2][6][7]
-
High Compound Concentration: Exceeding the optimal concentration range for AL-8810 can lead to off-target effects or stress on the cells, resulting in reduced viability.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to both DMSO and the test compound.[8]
-
Assay Interference: The compound may interfere with the chemistry of your viability assay, leading to inaccurate readings that can be misinterpreted as cytotoxicity.
Q3: What is the recommended solvent for AL-8810 isopropyl ester and what is a safe final concentration to use in my assay?
AL-8810 is soluble in DMSO at concentrations greater than 10 mg/mL.[9] DMSO is the recommended solvent for preparing a stock solution. To avoid solvent-induced cytotoxicity, it is critical to ensure the final concentration of DMSO in your cell culture wells is as low as possible.
| Solvent | Recommended Final Concentration | Maximum Tolerated Concentration (Cell Line Dependent) |
| DMSO | ≤ 0.1% | 0.5% |
| Ethanol | ≤ 0.1% | 0.5% |
Note: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in your treatment groups, but without the AL-8810 compound. This allows you to distinguish between the effects of the solvent and the effects of the compound.[10]
Q4: How do I prepare serial dilutions of my DMSO stock to maintain a consistent final DMSO concentration?
To maintain a fixed final DMSO concentration (e.g., 0.1%) across all your treatment dilutions, you should first prepare intermediate stocks of AL-8810 at various concentrations in 100% DMSO. Then, add a fixed volume of each intermediate stock to the cell culture medium. For example, to achieve a 0.1% final DMSO concentration, you would add 1 µL of your DMSO stock to 999 µL of medium.[11]
Troubleshooting Guides
Issue 1: High Cell Death Observed Across All Concentrations (Including Low Doses)
If you observe significant cell death even at low concentrations of AL-8810 isopropyl ester, the issue is likely related to the experimental setup rather than the compound's specific activity.
| Potential Cause | Troubleshooting Step | Recommended Action & Rationale |
| Solvent Toxicity | Verify final DMSO concentration. | Calculate the final percentage of DMSO in your wells. It should ideally be ≤ 0.1%. If it is higher, remake your stock solution at a higher concentration so you can add a smaller volume to your media. Always run a vehicle control (media + highest % of DMSO used) to confirm the solvent is not the cause of toxicity.[2][3][8] |
| Cell Health Issues | Check your cell culture practices. | Ensure cells are healthy, in the logarithmic growth phase, and free from contamination (especially mycoplasma). Do not allow cells to become over-confluent before or during the experiment.[12][13] |
| Incorrect Compound Concentration | Verify stock solution calculation and dilution. | Double-check all calculations for preparing your stock solution and subsequent dilutions. An error could lead to much higher concentrations than intended. |
| Media or Serum Instability | Consider compound-media interactions. | Some compounds can be unstable or precipitate in certain media formulations or in the presence of serum. Visually inspect the media after adding the compound for any signs of precipitation. The stability of compounds can be affected by components in the serum.[14][15] |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between replicate wells or between experiments is a common challenge in cell-based assays.
| Potential Cause | Troubleshooting Step | Recommended Action & Rationale |
| Pipetting Errors | Review pipetting technique. | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions like DMSO stocks. Ensure thorough mixing when preparing dilutions and when adding reagents to wells.[12] |
| Edge Effects | Modify plate layout. | The outer wells of a microplate are prone to evaporation, which can concentrate both the compound and media components, affecting cell viability. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[12] |
| Incomplete Solubilization | Check for precipitates. | Ensure your AL-8810 isopropyl ester stock solution in DMSO is fully dissolved before making further dilutions. After diluting in aqueous media, check for any precipitation. Sonication may help dissolve the compound in the initial stock.[1] |
| Cell Seeding Density | Standardize cell seeding. | Inconsistent cell numbers at the start of the experiment will lead to variable results. Use a hemocytometer or an automated cell counter to ensure you are seeding a consistent number of cells in each well.[12] |
Issue 3: Viability Assay Results are Unexpected (e.g., Viability Increases with Higher Compound Concentration)
This is a strong indicator of assay interference, where the compound or solvent interacts with the assay reagents. The MTT assay is particularly susceptible to this.[6][16]
| Potential Cause | Troubleshooting Step | Recommended Action & Rationale |
| Direct Reduction of MTT Reagent | Perform a cell-free control. | Some compounds can chemically reduce the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolism. To test for this, set up wells with media, your compound dilutions, and the MTT reagent, but without any cells. If you see a color change, your compound is interfering with the assay.[6][17] |
| Interference with Formazan Crystal Solubilization | Visual inspection and solvent check. | The compound may interfere with the complete solubilization of the formazan crystals. Visually inspect the wells before reading the plate to ensure all purple crystals have dissolved. You may need to extend the solubilization time or use a different solubilization agent.[16] |
| Alternative Assay Needed | Switch to a different viability assay. | If interference is confirmed, switch to an assay with a different detection principle. Good alternatives include the Sulforhodamine B (SRB) assay (measures total protein), a CyQUANT assay (measures DNA content), or an ATP-based assay like CellTiter-Glo® (measures metabolic activity via ATP levels).[6] |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Cytotoxic Concentration of AL-8810 Isopropyl Ester
This protocol describes a dose-response experiment to identify the concentration range where AL-8810 isopropyl ester effectively antagonizes the FP receptor without causing significant cell death.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Prepare Compound Dilutions:
-
Prepare a 10 mM stock solution of AL-8810 isopropyl ester in 100% DMSO.
-
Perform serial dilutions of this stock in 100% DMSO to create a range of intermediate stocks (e.g., from 10 mM down to 1 µM).
-
Prepare your final treatment media by diluting each DMSO intermediate stock 1:1000 into your cell culture medium. This will create a range of final AL-8810 concentrations with a constant 0.1% DMSO concentration.
-
-
Vehicle Control: Prepare a vehicle control by diluting 100% DMSO 1:1000 in your cell culture medium.
-
Treatment: Remove the old medium from the cells and add the prepared treatment and vehicle control media to the appropriate wells.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability:
-
At the end of the incubation period, perform a cell viability assay (e.g., SRB or ATP-based assay is recommended to avoid potential MTT interference).
-
Measure the output (e.g., absorbance or luminescence) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the results to the vehicle control (set to 100% viability).
-
Plot cell viability (%) versus the log of AL-8810 concentration to determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability). This is your maximum working concentration for subsequent pharmacology experiments.[18]
-
Protocol 2: Cell-Free MTT Reduction Assay to Test for Interference
This protocol is a control experiment to determine if AL-8810 isopropyl ester directly reduces the MTT reagent.
-
Plate Setup: In a 96-well plate, add 100 µL of cell culture medium to several wells. Do not add any cells.
-
Add Compound: Add your dilutions of AL-8810 isopropyl ester (prepared as in Protocol 1) to the wells. Include a vehicle-only control.
-
Add MTT Reagent: Add MTT reagent to each well at the same final concentration you would use in your cellular assay.
-
Incubate: Incubate the plate under the same conditions as your standard viability assay (e.g., 2-4 hours at 37°C).
-
Add Solubilization Solution: Add the solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: If the absorbance values in the wells containing AL-8810 are significantly higher than the vehicle control, it indicates direct reduction of MTT and interference with the assay.[6][17]
Visualizations
Caption: Troubleshooting workflow for unexpected results.
Caption: Activation of AL-8810 isopropyl ester prodrug.
Caption: Canonical FP receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serially diluting compounds while keeping DMSO concentration the same - Tissue and Cell Culture [protocol-online.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with AL 8810 isopropyl ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AL 8810 isopropyl ester. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a lipid-soluble prodrug of AL-8810.[1][2] As a prodrug, it is biochemically converted in tissues to its active form, AL-8810. AL-8810 is a selective and potent antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[3] Its primary mechanism of action is to block the binding of PGF2α and other FP receptor agonists, thereby inhibiting downstream signaling pathways.[4]
Q2: What is the difference between this compound and AL-8810?
This compound is the inactive, esterified form of the drug, designed to enhance its lipophilicity and facilitate passage across cell membranes. Once inside the cell or tissue, endogenous esterases hydrolyze the isopropyl ester to the biologically active carboxylic acid, AL-8810. It is AL-8810 that acts as the FP receptor antagonist.
Q3: Does AL-8810 have any partial agonist activity?
Yes, the active form, AL-8810, has been shown to be a weak partial agonist at the FP receptor.[5] This means that in the absence of a full agonist, it can weakly activate the receptor. However, in the presence of a full agonist like PGF2α or fluprostenol (B1673476), it acts as a competitive antagonist.[5]
Q4: How should I prepare a stock solution of this compound?
Q5: How should I store this compound solutions?
Stock solutions in anhydrous organic solvents should be stored at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of the methyl ester analog are not recommended for storage for more than one day.[6]
Troubleshooting Inconsistent Results
Issue 1: Higher than expected agonist activity or variable antagonist effect.
Q: I am observing agonist-like effects or my antagonist results are not consistent. What could be the cause?
A: There are several potential reasons for these observations:
-
Partial Agonism: As mentioned, AL-8810 is a weak partial agonist.[5] In systems with high receptor expression or in the absence of a strong competing agonist, this partial agonism may be more pronounced.
-
Incomplete Hydrolysis: The isopropyl ester must be hydrolyzed to the active AL-8810. The efficiency of this conversion can vary between cell types and tissues depending on the levels of endogenous esterases. Inconsistent hydrolysis can lead to variable concentrations of the active antagonist.
-
Compound Degradation: Prostaglandin analogs can be unstable in aqueous solutions. Ensure that your stock solutions are properly stored and that working solutions are freshly prepared.
-
Off-Target Effects: While AL-8810 is selective for the FP receptor, at high concentrations, off-target effects cannot be entirely ruled out.[7]
Troubleshooting Workflow for Unexpected Agonist Activity
Caption: Troubleshooting workflow for unexpected agonist or inconsistent antagonist effects.
Issue 2: High variability between experimental repeats.
Q: My results with this compound are not reproducible. What factors should I consider?
A: High variability can stem from several sources in cell-based assays:
-
Cell Passage Number: Continuous cell lines can exhibit changes in morphology, growth rate, and protein expression at high passage numbers.[1] This can alter the expression of the FP receptor and downstream signaling components, leading to inconsistent responses.
-
Serum Batch Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and hormones that may affect cell signaling pathways.
-
Inconsistent Cell Density: The density of cells at the time of the experiment can influence receptor expression and signaling.
-
Reagent Quality and Preparation: Ensure all reagents, including cell culture media, buffers, and the this compound itself, are of high quality and prepared consistently.
Experimental Consistency Checklist
Caption: Key factors to control for improving experimental reproducibility.
Quantitative Data Summary
The following table summarizes key pharmacological parameters for the active form, AL-8810.
| Parameter | Cell Line | Value | Reference |
| pA2 | A7r5 | 6.68 ± 0.23 | [5] |
| 3T3 | 6.34 ± 0.09 | [5] | |
| Ki (nM) | A7r5 | 426 ± 63 | [5] |
| EC50 (nM) | A7r5 | 261 ± 44 | [5] |
| 3T3 | 186 ± 63 | [5] | |
| Emax (%) | A7r5 | 19 | [5] |
| 3T3 | 23 | [5] |
Experimental Protocols
Protocol: Intracellular Calcium Mobilization Assay
This protocol outlines a general procedure for measuring the antagonist effect of this compound on FP receptor-mediated intracellular calcium mobilization.
1. Cell Culture and Plating:
-
Culture cells expressing the FP receptor (e.g., A7r5 or 3T3 cells) in appropriate media.
-
Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.[8]
-
Incubate overnight at 37°C and 5% CO2.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Aspirate the culture medium from the wells and wash once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C.
3. Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of a known FP receptor agonist (e.g., fluprostenol or PGF2α) at a concentration that elicits a submaximal response (e.g., EC80).
-
After dye incubation, wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for prodrug hydrolysis and antagonist binding.
4. Measurement of Calcium Response:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Measure the baseline fluorescence for a short period.
-
Inject the FP receptor agonist into the wells and immediately begin kinetic measurement of fluorescence changes.
-
Record the fluorescence intensity over time to capture the transient calcium peak.
5. Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the agonist response as a function of the this compound concentration to generate an inhibition curve and calculate the IC50.
FP Receptor Signaling Pathway
Caption: Simplified signaling pathway of the FP receptor and the antagonistic action of AL-8810.
References
- 1. This compound | CAS#:208114-93-6 | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal incubation time for AL 8810 isopropyl ester
This technical support center provides researchers, scientists, and drug development professionals with guidance on using AL 8810 isopropyl ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a lipid-soluble prodrug form of AL 8810.[1] AL 8810 is a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[2][3] As a prodrug, the isopropyl ester group is cleaved by endogenous esterases within the cell, releasing the active antagonist, AL 8810. AL 8810 then competes with endogenous FP receptor agonists, such as prostaglandin F2α (PGF2α), for binding to the FP receptor. This binding inhibits the downstream signaling cascade, which typically involves the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2][4]
Q2: What is the optimal incubation time for this compound?
A2: The optimal incubation time for this compound is not a single fixed value and is highly dependent on the specific experimental conditions. Factors influencing the ideal incubation time include the cell type, the specific assay being performed (e.g., calcium mobilization, gene expression), and the research question. For short-term assays measuring rapid signaling events like calcium flux, a pre-incubation time of 15-30 minutes with this compound before adding the agonist is a common starting point.[2] For longer-term assays, such as those measuring changes in gene expression, a longer incubation of 1 hour or more may be necessary.[2] It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific system.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a crystalline solid. It is soluble in organic solvents such as DMSO, ethanol, and DMF. For cell-based assays, it is recommended to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in your cell culture medium. Information on solubility in various solvents can be found on the supplier's technical data sheet. For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or weak antagonist effect observed. | Suboptimal Incubation Time: The incubation time may be too short for sufficient conversion of the prodrug to the active form and for the antagonist to reach its target. | Perform a time-course experiment. Pre-incubate cells with this compound for varying durations (e.g., 15, 30, 60, 120 minutes) before adding the agonist to determine the optimal pre-incubation time for your specific cell type and assay. |
| Incorrect Concentration: The concentration of this compound may be too low to effectively compete with the agonist. | Perform a dose-response experiment to determine the optimal concentration of this compound. This should be done in conjunction with a fixed, sub-maximal concentration of the FP receptor agonist. | |
| Cell Health Issues: Poor cell health can lead to unreliable experimental results. | Ensure cells are healthy, within a suitable passage number, and growing optimally. Check for signs of stress or contamination.[5] | |
| Prodrug Conversion Inefficiency: The cell type being used may have low endogenous esterase activity, leading to inefficient conversion of the isopropyl ester to the active AL 8810. | Consider using the active form, AL 8810, directly if available. Alternatively, you can try to characterize the esterase activity in your cell line. | |
| High background signal or off-target effects. | Compound Precipitation: The compound may have precipitated out of solution at the working concentration. | Visually inspect the media for any signs of precipitation. Ensure the final solvent concentration is compatible with your cells and does not exceed recommended limits (typically <0.1% for DMSO). |
| Non-specific Binding: At high concentrations, the compound may exhibit non-specific binding to other receptors or cellular components. | Use the lowest effective concentration determined from your dose-response experiments. | |
| Inconsistent results between experiments. | Variability in Experimental Conditions: Inconsistent cell density, passage number, or incubation times can lead to variability. | Standardize your experimental protocol. Ensure consistent cell seeding density and use cells within a defined passage number range. Maintain precise timing for all incubation steps. |
| Reagent Instability: Improper storage of this compound or other reagents can lead to degradation. | Store all reagents according to the manufacturer's instructions. Prepare fresh dilutions of the compound for each experiment from a frozen stock. |
Experimental Protocols
General Protocol for Determining Optimal Incubation Time in a Calcium Mobilization Assay
This protocol provides a framework for determining the optimal pre-incubation time for this compound before agonist stimulation in a calcium mobilization assay.
Materials:
-
This compound
-
FP receptor agonist (e.g., PGF2α)
-
Cell line expressing the FP receptor (e.g., A7r5, HEK293 with FP receptor)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer
-
96-well black, clear-bottom plates
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium indicator dye according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentrations.
-
Wash the cells with assay buffer after dye loading.
-
Add the this compound dilutions to the wells.
-
Incubate the plate for different durations (e.g., 15, 30, 60, 90, 120 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare the FP receptor agonist at 2x the final desired concentration (typically a concentration that elicits a sub-maximal response, EC80).
-
Using a fluorescence plate reader with an injection system, add the agonist to the wells.
-
-
Data Acquisition: Immediately begin recording fluorescence intensity over time (e.g., every second for 90 seconds).
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the agonist response against the pre-incubation time with this compound.
-
The optimal pre-incubation time is the shortest time that results in the maximal and consistent inhibition of the agonist-induced response.
-
Visualizations
Caption: FP Receptor Signaling Pathway and Point of Inhibition by AL 8810.
Caption: Workflow for Determining Optimal Incubation Time.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospholipase C activation by prostaglandins and thromboxane A2 in cultured mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture troubleshooting | Proteintech Group [ptglab.com]
Overcoming poor bioavailability of AL 8810 isopropyl ester in animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AL 8810 isopropyl ester, focusing on overcoming potential poor bioavailability in animal models.
Troubleshooting Guides
Issue: Suboptimal therapeutic effect observed in animal models, potentially due to poor bioavailability.
This guide provides a step-by-step approach to identify and address the root cause of low bioavailability of this compound in your animal model experiments.
Experimental Workflow for Troubleshooting Poor Bioavailability
Preventing degradation of AL 8810 isopropyl ester in experimental setups
Welcome to the technical support center for AL 8810 isopropyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, use, and troubleshooting of experiments involving this selective FP prostanoid receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a lipid-soluble, esterified prodrug form of AL 8810.[1] In experimental systems, it is hydrolyzed by endogenous esterases to its active form, AL 8810, which is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor.[1][2] By blocking the FP receptor, AL 8810 can inhibit the physiological effects of prostaglandin F2α (PGF2α) and its analogs.[2][3]
Q2: What is the primary application of this compound in research?
A2: AL 8810 is a valuable pharmacological tool for studying FP receptor-mediated functions in various biological systems.[2] It is commonly used to antagonize the effects of FP receptor agonists, helping to elucidate the role of the PGF2α signaling pathway in different physiological and pathological processes.[3]
Q3: How should I store this compound?
A3: For long-term stability, this compound should be stored as a crystalline solid at -20°C.[1] The product is stable for at least four years under these conditions.[1]
Q4: How do I prepare a stock solution of this compound?
A4: A stock solution can be made by dissolving the crystalline solid in an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide (DMF).[1] It is recommended to purge the solvent with an inert gas before preparing the solution.[1] For aqueous-based experiments, it is best to first dissolve the compound in ethanol and then dilute it with the aqueous buffer of choice.[1] Aqueous solutions should be prepared fresh and not stored for more than one day.[1]
Q5: What are the signs of degradation of this compound?
A5: Degradation can lead to a loss of antagonist activity, resulting in inconsistent or failed experimental outcomes. Visual signs are often not apparent. The primary degradation pathway in aqueous solutions is the hydrolysis of the isopropyl ester to the active free acid, AL 8810. While this is necessary for its activity, further degradation of the prostaglandin structure can occur, especially under suboptimal storage or experimental conditions (e.g., improper pH or temperature).
Troubleshooting Guide
Inconsistent or unexpected results can be a significant challenge in experimental work. This guide addresses common issues encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| No or reduced antagonist effect | Degradation of this compound: Stock solution improperly stored (e.g., at room temperature, exposure to light). Aqueous solutions prepared too far in advance. | Prepare fresh stock solutions from the crystalline solid stored at -20°C. Prepare aqueous dilutions immediately before use and do not store them for more than a day.[1] Protect solutions from light. |
| Incomplete hydrolysis to active AL 8810: Insufficient esterase activity in the experimental system. | Ensure the experimental system (e.g., cell culture) has sufficient endogenous esterase activity. If not, consider using the active free acid form, AL 8810. | |
| Adsorption to plasticware: Prostaglandins are known to adsorb to plastic surfaces, reducing the effective concentration.[4] | Use low-adhesion plasticware or glass containers where possible. Pre-rinsing pipette tips and tubes with the solution can help mitigate this issue. | |
| High variability between experiments | Inconsistent stock solution concentration: Pipetting errors or incomplete dissolution of the crystalline solid. | Ensure the crystalline solid is fully dissolved in the organic solvent before making further dilutions. Use calibrated pipettes for accurate measurements. |
| Fluctuations in experimental conditions: Variations in temperature, pH, or incubation times can affect the stability and activity of the compound. | Standardize all experimental parameters. Ensure consistent timing and environmental conditions for all assays. | |
| Unexpected agonist activity | Partial agonism: AL 8810 has been reported to have weak partial agonist activity at the FP receptor in some systems.[2] | Be aware of this potential effect, especially at higher concentrations. Titrate the concentration of this compound to find the optimal range for antagonism without significant partial agonism. |
Summary of this compound Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₇FO₄ | [1] |
| Molecular Weight | 444.6 g/mol | [1] |
| Supplied As | A crystalline solid | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
| Solubility (Ethanol) | ~30 mg/mL | [1] |
| Solubility (DMSO) | ~25 mg/mL | [1] |
| Solubility (DMF) | ~30 mg/mL | [1] |
| Aqueous Solubility | Sparingly soluble. A 1:1 solution of ethanol:PBS (pH 7.2) has a solubility of ~0.1 mg/mL. | [1] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous ethanol or DMSO
-
Sterile, inert gas (e.g., argon or nitrogen)
-
Appropriate aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure for 10 mM Stock Solution in Ethanol:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of the crystalline solid in a sterile microcentrifuge tube.
-
Purge the anhydrous ethanol with an inert gas for several minutes.
-
Add the appropriate volume of purged ethanol to the solid to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW = 444.6 g/mol ), add 224.9 µL of ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
-
-
Procedure for Preparing Aqueous Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution with the desired aqueous buffer or cell culture medium to the final working concentration immediately before use. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Mix well by gentle inversion.
-
Note: Do not store aqueous working solutions for more than one day.[1]
-
Protocol 2: In Vitro Cell-Based Assay for FP Receptor Antagonism
-
Cell Culture:
-
Culture cells expressing the FP receptor (e.g., HEK293 cells stably expressing the human FP receptor) in appropriate growth medium.
-
Seed cells in a suitable multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Antagonist Pre-treatment:
-
Prepare a series of dilutions of this compound in serum-free medium or an appropriate assay buffer from your freshly prepared working solution.
-
Remove the growth medium from the cells and wash once with the assay buffer.
-
Add the this compound dilutions to the cells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. This allows for the hydrolysis of the prodrug to the active AL 8810.
-
-
Agonist Stimulation:
-
Prepare a solution of an FP receptor agonist (e.g., PGF2α or fluprostenol) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Add the agonist to the wells containing the antagonist and incubate for the desired time to stimulate the signaling pathway of interest (e.g., calcium mobilization or IP1 accumulation).
-
-
Signal Detection:
-
Measure the downstream signaling event using a suitable assay kit and a plate reader according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the agonist response as a function of the antagonist concentration.
-
Calculate the IC₅₀ value for AL 8810 to determine its potency as an antagonist in your experimental system.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for AL 8810 experiments.
Caption: AL 8810 mechanism of action.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20050287325A1 - Pharmaceutical containers with low adsorption/absorption of active ingredients, and a method of testing materials for adsorption/absorption of active ingredients - Google Patents [patents.google.com]
Technical Support Center: AL 8810 Isopropyl Ester & Fluorescent Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing AL 8810 isopropyl ester in fluorescence-based assays. The following resources are designed to address potential interference and ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[1][2][3] As a prostaglandin F2α analog, it functions by competitively blocking the FP receptor, thereby inhibiting the downstream signaling cascade initiated by the natural ligand, PGF2α, or other FP receptor agonists.[1][3] This inhibitory action prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol (B14025) trisphosphate (IP₃) and the subsequent mobilization of intracellular calcium.[3]
Q2: Can this compound interfere with my fluorescent assay?
While there is no direct evidence in the published literature of this compound causing autofluorescence or quenching, it is a common issue with small molecules in fluorescence-based assays.[4][5] Interference can manifest in several ways:
-
Autofluorescence: The compound itself may emit fluorescence at the excitation and emission wavelengths of your reporter fluorophore, leading to a false-positive signal.[6][7]
-
Fluorescence Quenching: The compound could absorb the light emitted by the fluorophore, resulting in a false-negative signal, often referred to as the "inner filter effect".[4][6]
-
Light Scattering: The compound, if not fully dissolved, can form precipitates that scatter light and interfere with signal detection.
Q3: What are the initial steps to determine if this compound is interfering with my assay?
The first step is to run a control experiment. This involves preparing a sample containing only this compound in your assay buffer (without cells, other reagents, or your fluorescent probe) and measuring the fluorescence at the same excitation and emission wavelengths used in your main experiment. A positive signal in this control would indicate autofluorescence.
Troubleshooting Guides
Issue 1: High Background Fluorescence in the Presence of AL 8810
If you observe an unexpectedly high background signal in your assay wells containing AL 8810, it may be due to the compound's intrinsic fluorescence.
Troubleshooting Steps:
-
Compound-Only Control: As mentioned in the FAQs, run a serial dilution of AL 8810 in the assay buffer to see if the background fluorescence is concentration-dependent.
-
Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of AL 8810 to determine its fluorescent properties. This will help you choose fluorophores with spectra that do not overlap.
-
Use Red-Shifted Fluorophores: Autofluorescence from small molecules is often more pronounced in the blue-green region of the spectrum.[8][9] Switching to fluorophores that excite and emit at longer wavelengths (red or far-red) can often mitigate this interference.[8][10]
Issue 2: Reduced Signal Intensity (Quenching) in the Presence of AL 8810
A decrease in your fluorescent signal that is not attributable to the biological activity under investigation could be due to quenching by AL 8810.
Troubleshooting Steps:
-
Inner Filter Effect Control: To test for the inner filter effect, measure the absorbance spectrum of AL 8810. If there is significant absorbance at the excitation or emission wavelength of your fluorophore, quenching is likely.
-
Adjust Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe can overcome minor quenching effects.
-
Change the Assay Format: If possible, consider a different assay format that is less susceptible to interference, such as a time-resolved fluorescence (TRF) assay.
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in your primary assay.
Materials:
-
This compound
-
Assay buffer (the same used in your main experiment)
-
Microplate reader with fluorescence detection
-
Microplates (preferably black-walled for fluorescence assays)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[3]
-
Create a serial dilution of AL 8810 in the assay buffer, starting from the highest concentration used in your experiments down to a buffer-only control.
-
Add these dilutions to the wells of a microplate.
-
Read the plate at the excitation and emission wavelengths of your assay's fluorophore.
-
Data Analysis: Plot the fluorescence intensity against the concentration of AL 8810. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: General Strategy for Mitigating Autofluorescence
Objective: To reduce background signal from interfering compounds.
Materials:
-
As per your primary experimental protocol
-
Alternative "red-shifted" fluorescent probes
-
Quenching agents (e.g., Trypan Blue, if applicable to your assay)
Procedure:
-
Select an Appropriate Fluorophore: Based on the spectral scan of AL 8810 (if performed), choose a fluorophore with excitation and emission spectra that do not overlap with the compound's fluorescence profile. Red-shifted dyes are generally a good starting point.[8][9]
-
Optimize Reagent Concentrations: Titrate the concentrations of both your fluorescent probe and AL 8810 to find a window where the signal-to-noise ratio is optimal.
-
Incorporate a Quenching Step: For cell-based assays, after incubation with your fluorescent dye, you can add a membrane-impermeable quenching agent like Trypan Blue to quench extracellular fluorescence just before reading the plate. This is particularly useful if the interference is from the compound in the media.
Data Presentation
Table 1: Example Data for AL 8810 Autofluorescence Check
| AL 8810 Concentration (µM) | Average Fluorescence Intensity (RFU) | Standard Deviation |
| 100 | 5870 | 210 |
| 50 | 3125 | 155 |
| 25 | 1650 | 89 |
| 12.5 | 870 | 45 |
| 6.25 | 450 | 25 |
| 0 (Buffer) | 120 | 15 |
Note: This is example data and will vary depending on the specific assay conditions and instrumentation.
Visualizations
Caption: Mechanism of action of AL 8810 as an FP receptor antagonist.
Caption: A logical workflow for troubleshooting assay interference.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. southernbiotech.com [southernbiotech.com]
Validation & Comparative
A Comparative Analysis of AL-8810 and Other FP Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the prostaglandin (B15479496) F2α (FP) receptor antagonist AL-8810 with other notable alternatives. This document synthesizes experimental data on their performance, details the methodologies of key experiments, and visualizes critical biological pathways and experimental workflows.
The prostaglandin F2α (PGF2α) receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including intraocular pressure regulation, uterine contraction, and inflammatory responses. Consequently, FP receptor antagonists are valuable tools for both basic research and as potential therapeutic agents. AL-8810 has emerged as a widely used selective FP receptor antagonist.[1][2] This guide offers a comparative analysis of AL-8810 and other FP receptor antagonists to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of FP Receptor Antagonists
The efficacy and utility of an FP receptor antagonist are determined by several key parameters, including its binding affinity (Ki), functional potency (IC50 or pA2), and mechanism of action. The following table summarizes the available quantitative data for AL-8810 and other significant FP receptor antagonists.
| Compound | Mechanism of Action | Target Species/Cell Line | Binding Affinity (Ki) | Functional Potency |
| AL-8810 | Competitive Antagonist | Mouse 3T3 cells | 0.2 ± 0.06 µM[1] | pA2 = 6.34 ± 0.09[3] |
| Rat A7r5 cells | 0.4 ± 0.1 µM[1] | pA2 = 6.68 ± 0.23; Ki = 426 ± 63 nM (against fluprostenol)[3] | ||
| Human cloned ciliary body-derived FP receptor | 1.9 ± 0.3 µM[1] | - | ||
| AL-3138 | Non-competitive Antagonist | - | - | Antagonizes FP receptor-mediated inositol (B14025) phosphate (B84403) production.[2] |
| AS604872 | Selective Antagonist | Human | 35 nM | - |
| Rat | 158 nM | - | ||
| Mouse | 323 nM | - | ||
| PDC31 | Allosteric Inhibitor | Human (in vivo) | - | Effective at 1 mg/kg/h infusion to reduce intrauterine pressure.[3][4] |
| PDC113.824 | Allosteric Inhibitor | Mouse (in vivo) | - | Delays parturition and inhibits PGF2α-induced uterine contractions.[5] |
Key Experimental Protocols
The characterization of FP receptor antagonists relies on robust in vitro functional assays. Below are detailed methodologies for two key experiments commonly used to assess the potency and efficacy of these compounds.
Phospholipase C (PLC) Activity Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a downstream signaling event of FP receptor activation.
Materials:
-
Cells expressing the FP receptor (e.g., A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts).[3]
-
[³H]-myo-inositol.
-
FP receptor agonist (e.g., fluprostenol).
-
Test antagonist (e.g., AL-8810).
-
Lithium chloride (LiCl).
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture and Labeling: Plate cells in multi-well plates and culture until confluent. Label the cells by incubating with [³H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate with various concentrations of the test antagonist for a specified period (e.g., 15-30 minutes) in a buffer containing LiCl. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Agonist Stimulation: Add a fixed concentration of the FP receptor agonist (typically at its EC80 or EC90 concentration) to the wells and incubate for a defined time (e.g., 60 minutes) to stimulate phospholipase C activity.
-
Extraction of Inositol Phosphates: Terminate the reaction by adding a solution like cold trichloroacetic acid. Collect the cell lysates.
-
Separation and Quantification: Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography with Dowex resin. Quantify the amount of radioactivity in the inositol phosphate fraction using liquid scintillation counting.
-
Data Analysis: Plot the concentration of the antagonist against the inhibition of agonist-stimulated inositol phosphate production to determine the IC50 value. For competitive antagonists, a Schild analysis can be performed by measuring the rightward shift of the agonist dose-response curve in the presence of increasing antagonist concentrations to determine the pA2 value.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following FP receptor activation, which is a direct consequence of IP3-mediated calcium release from intracellular stores.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
FP receptor agonist.
-
Test antagonist.
-
A fluorescence plate reader or microscope capable of kinetic measurements.
Procedure:
-
Cell Culture: Plate cells onto black-walled, clear-bottom microplates suitable for fluorescence measurements and allow them to attach and grow.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in a physiological buffer for a specific duration (e.g., 30-60 minutes) at 37°C. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
-
Antagonist Pre-incubation: Wash the cells to remove extracellular dye and pre-incubate with various concentrations of the test antagonist for a defined period.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity of the cells before adding the agonist.
-
Agonist Stimulation and Signal Detection: Inject the FP receptor agonist into the wells and immediately begin recording the fluorescence intensity over time. The binding of calcium to the dye results in an increase in fluorescence.
-
Data Analysis: The peak fluorescence intensity following agonist addition is used to quantify the calcium response. Plot the antagonist concentration against the inhibition of the agonist-induced calcium signal to calculate the IC50 value.
Visualizing Pathways and Workflows
To further elucidate the mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: FP Receptor Signaling Pathway.
Caption: Experimental Workflow for FP Antagonist Characterization.
References
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-human study of PDC31 (prostaglandin F2α receptor inhibitor) in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Novel Biased Allosteric Compound Inhibitor of Parturition Selectively Impedes the Prostaglandin F2α-mediated Rho/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
AL-8810 Isopropyl Ester: A Comparative Analysis of its Cross-reactivity with Prostanoid Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AL-8810's interaction with various prostanoid receptors, supported by experimental data, detailed protocols, and signaling pathway visualizations.
AL-8810 is a potent and selective antagonist of the Prostaglandin (B15479496) F2α (FP) receptor.[1][2] Its high affinity for the FP receptor, coupled with minimal interaction with other prostanoid receptors, makes it a valuable tool for studying FP receptor-mediated physiological and pathological processes. This guide delves into the specifics of AL-8810's cross-reactivity profile, presenting quantitative data and the experimental methodologies used to determine its selectivity.
Comparative Selectivity of AL-8810 Across Prostanoid Receptors
Experimental data demonstrates that AL-8810 is a highly selective antagonist for the FP receptor. Functional assays show that even at concentrations up to 10 µM, AL-8810 does not significantly inhibit the activity of other prostanoid receptors, including DP, EP₂, EP₄, IP, and TP receptors.[1][3] This indicates a selectivity of over two log units for the FP receptor compared to other prostanoid receptor subtypes.[4]
The antagonist potency of AL-8810 at the FP receptor has been determined in various cell lines, consistently showing sub-micromolar activity.[2][4] The following table summarizes the quantitative data on the antagonist potency (Ki) of AL-8810 at the FP receptor and its limited activity at other prostanoid receptors.
| Prostanoid Receptor | Ligand | Cell Line | Antagonist Potency (Kᵢ, nM) |
| FP | AL-8810 | Rat A7r5 Smooth Muscle | 426 ± 63[1] |
| FP | AL-8810 | Mouse 3T3 Fibroblasts | ~200 - 400[2][4] |
| DP | AL-8810 | Various Cell Lines | >10,000[1][3] |
| EP₂ | AL-8810 | Various Cell Lines | >10,000[1] |
| EP₄ | AL-8810 | Various Cell Lines | >10,000[1] |
| IP | AL-8810 | Various Cell Lines | >10,000[3] |
| TP | AL-8810 | Various Cell Lines | >10,000[1] |
Table 1: Comparative antagonist potency of AL-8810 at various prostanoid receptors. Values for DP, EP₂, EP₄, IP, and TP receptors are based on the lack of significant inhibition at 10 µM.
AL-8810 also exhibits weak partial agonist activity at the FP receptor, with EC₅₀ values of 261 ± 44 nM in A7r5 cells and 186 ± 63 nM in 3T3 fibroblasts.[1]
Experimental Protocols
The selectivity and potency of AL-8810 have been determined using robust functional assays that measure the downstream effects of prostanoid receptor activation. The primary methods employed are phospholipase C (PLC) activity assays and intracellular calcium mobilization assays.
Phospholipase C (PLC) Activity Assay
This assay is used to determine the functional activity of compounds at Gq-coupled receptors, such as the FP receptor.
Objective: To measure the production of inositol (B14025) phosphates (IPs), a downstream product of PLC activation, in response to receptor stimulation.
Methodology:
-
Cell Culture: Swiss mouse 3T3 fibroblasts or rat A7r5 thoracic aorta smooth muscle cells, which endogenously express the FP receptor, are cultured to confluency in appropriate growth media.[1]
-
Radiolabeling: Cells are incubated with myo-[³H]inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: The cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Compound Addition: Cells are then incubated with varying concentrations of the test compound (AL-8810) in the presence or absence of a known FP receptor agonist (e.g., fluprostenol).
-
Extraction and Quantification: The reaction is terminated, and the accumulated [³H]inositol phosphates are extracted and separated by anion-exchange chromatography. The radioactivity is then quantified using liquid scintillation counting.
-
Data Analysis: The amount of [³H]IPs produced is plotted against the concentration of the compound to determine EC₅₀ (for agonist activity) or Kᵢ (for antagonist activity) values.
Caption: Workflow for Phospholipase C Activity Assay.
Intracellular Calcium Mobilization Assay
This is another functional assay used to assess the activity of Gq-coupled receptors by measuring changes in intracellular calcium concentrations.
Objective: To measure the transient increase in intracellular free calcium ([Ca²⁺]i) following receptor activation.
Methodology:
-
Cell Culture: Cells expressing the prostanoid receptor of interest (e.g., HEK293 cells transfected with the human FP receptor) are seeded into black-walled, clear-bottom microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific period. This dye exhibits a significant increase in fluorescence upon binding to free calcium.
-
Compound Addition: The plate is placed in a fluorescence plate reader. Test compounds (AL-8810) are added, followed by the addition of a receptor agonist.
-
Fluorescence Measurement: The fluorescence intensity is measured in real-time, immediately before and after the addition of the compounds.
-
Data Analysis: The change in fluorescence, indicative of the increase in intracellular calcium, is used to determine the agonist or antagonist activity of the compound. For antagonists, the ability to inhibit the agonist-induced calcium response is quantified.
Caption: Workflow for Calcium Mobilization Assay.
Prostanoid Receptor Signaling Pathways
The high selectivity of AL-8810 for the FP receptor can be understood in the context of the diverse signaling pathways activated by different prostanoid receptors.
FP Receptor Signaling
The FP receptor primarily couples to the Gq family of G proteins. Activation of the FP receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, leading to an increase in intracellular calcium concentration. DAG, along with calcium, activates protein kinase C (PKC).
Caption: FP Receptor Signaling Pathway.
Comparative Prostanoid Receptor Signaling
In contrast to the FP receptor, other prostanoid receptors couple to different G proteins and downstream effectors, leading to distinct cellular responses.
-
DP Receptors: DP₁ is coupled to Gs, increasing cyclic AMP (cAMP), while DP₂ is coupled to Gi, decreasing cAMP.
-
EP Receptors: This is the most diverse family. EP₁ is coupled to Gq (similar to FP). EP₂ and EP₄ are coupled to Gs, increasing cAMP. EP₃ is primarily coupled to Gi, decreasing cAMP, but can also couple to other G proteins.
-
IP Receptor: Coupled to Gs, leading to an increase in cAMP.
-
TP Receptor: Coupled to Gq, leading to an increase in intracellular calcium, similar to the FP receptor.
Caption: Prostanoid Receptor G-Protein Coupling.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
AL-8810 Isopropyl Ester: A Comparative Analysis of its Selectivity for Prostaglandin EP and DP Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of AL-8810 isopropyl ester, a prostaglandin (B15479496) F2α (FP) receptor antagonist, against the prostaglandin E (EP) and D (DP) receptors. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Executive Summary
AL-8810 is a potent and selective antagonist of the prostaglandin F2α (FP) receptor.[1][2][3] The commercially available form, AL-8810 isopropyl ester, is a prodrug that is hydrolyzed in vivo to its biologically active form, AL-8810 acid. Experimental evidence demonstrates that AL-8810 exhibits high selectivity for the FP receptor with negligible activity at various other prostanoid receptors, including the EP and DP subtypes, at concentrations up to 10 µM. This high selectivity makes AL-8810 a valuable pharmacological tool for investigating FP receptor-mediated physiological and pathological processes.
Receptor Selectivity Profile of AL-8810
The following table summarizes the quantitative data on the binding affinity and functional activity of AL-8810 at the FP receptor, and its lack of significant activity at the EP and DP receptors.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Cell Line |
| FP | AL-8810 acid | Kᵢ | 426 ± 63 | A7r5 rat thoracic aorta smooth muscle cells |
| DP | AL-8810 acid | Functional Inhibition | > 10,000 | Various cell lines |
| EP₂ | AL-8810 acid | Functional Inhibition | > 10,000 | Various cell lines |
| EP₄ | AL-8810 acid | Functional Inhibition | > 10,000 | Various cell lines |
Note: The functional inhibition data for DP, EP₂, and EP₄ receptors is based on the finding that AL-8810 did not significantly inhibit the functional responses of these receptor subtypes at a concentration of 10 µM.[2]
Experimental Protocols
The selectivity of AL-8810 was determined using functional assays that measure the downstream signaling pathways activated by specific receptor agonists.
FP Receptor Antagonism Assay (Phospholipase C Activation)
The antagonist activity of AL-8810 at the FP receptor was determined by measuring its ability to inhibit the agonist-induced stimulation of phospholipase C (PLC).
-
Cell Culture: A7r5 rat thoracic aorta smooth muscle cells, which endogenously express the FP receptor, were cultured in appropriate media.
-
Assay Procedure:
-
Cells were incubated with varying concentrations of AL-8810.
-
A potent and selective FP receptor agonist, such as fluprostenol, was added to stimulate the FP receptor.
-
The activation of PLC results in the production of inositol (B14025) phosphates (IPs). The accumulation of radiolabeled IPs (e.g., [³H]-inositol phosphates) was measured as an indicator of receptor activation.
-
-
Data Analysis: The concentration-dependent inhibition of agonist-induced IP production by AL-8810 was used to calculate its inhibition constant (Kᵢ).
EP and DP Receptor Selectivity Assays (Functional Assays)
The lack of activity of AL-8810 at EP and DP receptors was confirmed using functional assays tailored to the specific signaling pathways of these receptors.
-
Cell Lines: Various cell lines endogenously or recombinantly expressing the specific EP and DP receptor subtypes were used.
-
Assay Procedures:
-
EP₂ and EP₄ Receptors: These receptors are coupled to the Gs protein, and their activation leads to an increase in intracellular cyclic AMP (cAMP). Cells were treated with AL-8810 (at a high concentration, e.g., 10 µM) followed by a specific EP₂ or EP₄ agonist (e.g., Butaprost for EP₂). The levels of cAMP were then measured using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
DP Receptors: Similar to EP₂ and EP₄, DP receptors are typically coupled to Gs, leading to cAMP production. A specific DP receptor agonist was used to stimulate the receptor in the presence or absence of AL-8810, and cAMP levels were measured.
-
-
Data Interpretation: The absence of a significant reduction in the agonist-induced functional response (e.g., cAMP production) in the presence of a high concentration of AL-8810 indicated its lack of antagonist activity at these receptors.
Signaling Pathways and Experimental Workflow
Diagram 1: Prostanoid Receptor Signaling Pathways
Caption: Simplified signaling pathways of FP, EP₂, EP₄, and DP prostanoid receptors.
Diagram 2: Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining the receptor selectivity profile of AL-8810.
References
A Head-to-Head Comparison of AL 8810 Isopropyl Ester and its Methyl Ester for FP Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the isopropyl and methyl ester forms of AL 8810, a selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. This document is intended to assist researchers in selecting the appropriate compound for their studies by presenting available experimental data, detailed methodologies, and a clear visualization of the relevant biological pathways.
Introduction to AL 8810 and its Esters
AL 8810 is a potent and selective antagonist of the prostaglandin F2α (FP) receptor, making it a valuable tool for studying FP receptor-mediated physiological and pathological processes.[1][2] Like many prostaglandin analogs used in research and therapy, AL 8810 is often formulated as an ester prodrug to enhance its lipophilicity and facilitate its passage across biological membranes. The two most common ester forms are the isopropyl ester and the methyl ester. Upon administration, these ester prodrugs are hydrolyzed by endogenous esterases, primarily in the target tissue, to release the active free acid, AL 8810.
Performance Comparison: Isopropyl Ester vs. Methyl Ester
The performance of these two esters as prodrugs is primarily determined by their rate of hydrolysis to the active AL 8810 free acid. Generally, isopropyl esters of prostaglandins (B1171923) are more lipophilic than their methyl ester counterparts, which can lead to enhanced penetration across cellular membranes, such as the cornea.
While specific hydrolysis rates for AL 8810 esters are not published, studies on other prostaglandin analogs have shown that both isopropyl and methyl esters are effectively hydrolyzed to their active free acids by ocular tissues.[3][4][5] The rate of this conversion is a critical factor in determining the onset and duration of action.
Table 1: Comparative Properties of AL 8810 and its Ester Prodrugs
| Property | AL 8810 Isopropyl Ester | AL 8810 Methyl Ester | AL 8810 (Free Acid) |
| Compound Type | Prodrug | Prodrug | Active Drug |
| Primary Function | FP Receptor Antagonist (after hydrolysis) | FP Receptor Antagonist (after hydrolysis) | Selective FP Receptor Antagonist |
| Reported Ki | Not applicable (prodrug) | Not applicable (prodrug) | ~0.2-5.7 µM (cell-type dependent)[6][7] |
| Reported pA2 | Not applicable (prodrug) | Not applicable (prodrug) | ~6.34 - 6.68[2] |
| Reported EC50 (as partial agonist) | Not applicable (prodrug) | Not applicable (prodrug) | ~186 - 261 nM[2] |
| Lipophilicity | Higher | Lower | Lowest |
| Expected Corneal Penetration | Potentially higher | Potentially lower | Low |
| Hydrolysis to Active Form | Required | Required | Not applicable |
Signaling Pathway and Experimental Workflow
Activation of the FP receptor by its endogenous ligand, prostaglandin F2α (PGF2α), initiates a signaling cascade that primarily involves the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). AL 8810, as an antagonist, blocks the binding of agonists like PGF2α to the FP receptor, thereby inhibiting this signaling pathway.
The following workflow outlines a typical experiment to evaluate the antagonist activity of AL 8810 esters.
Experimental Protocols
In Vitro Hydrolysis of AL 8810 Esters
This protocol is designed to determine the rate of conversion of the ester prodrugs to the active AL 8810 free acid in a relevant biological matrix.
-
Prepare Tissue Homogenate: Homogenize fresh ocular tissue (e.g., cornea, ciliary body) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Add a known concentration of the AL 8810 ester (isopropyl or methyl) to the tissue homogenate. Incubate at 37°C with gentle agitation.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile (B52724) or methanol).
-
Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of the remaining ester prodrug and the newly formed AL 8810 free acid.
-
Data Analysis: Plot the concentration of the AL 8810 free acid over time to determine the rate of hydrolysis.
FP Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of the active AL 8810 for the FP receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human FP receptor.
-
Radioligand: Use a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) as the tracer.
-
Competition Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled AL 8810.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of AL 8810. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.[8]
Functional Assay: Calcium Mobilization
This protocol measures the ability of AL 8810 to inhibit agonist-induced intracellular calcium release, a key downstream event in FP receptor signaling.[9][10][11]
-
Cell Culture: Plate cells expressing the FP receptor in a black-walled, clear-bottom multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Add varying concentrations of AL 8810 (hydrolyzed from the ester or as the free acid) to the wells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of an FP receptor agonist (e.g., PGF2α) to all wells to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of AL 8810 to generate a dose-response curve and calculate the IC50 value.
Conclusion
Both this compound and methyl ester serve as effective prodrugs for the delivery of the active FP receptor antagonist, AL 8810. The choice between the two esters will likely depend on the specific requirements of the experimental model. The isopropyl ester, being more lipophilic, may offer advantages in terms of tissue penetration, particularly in ocular applications. However, without direct comparative data on their hydrolysis rates, the optimal choice remains to be determined empirically for each specific application. The provided protocols offer a framework for researchers to conduct their own comparative studies and to characterize the pharmacological effects of these compounds.
References
- 1. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corneal permeability to and ocular metabolism of phenyl substituted prostaglandin esters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of AL-8810 Isopropyl Ester in Ocular Research: A Guide for Scientists
A comprehensive analysis of the prostaglandin (B15479496) F2α (FP) receptor antagonist AL-8810 isopropyl ester's activity in rabbits and monkeys, placed in the context of alternative FP receptor modulators. This guide provides researchers, scientists, and drug development professionals with available preclinical data, detailed experimental methodologies, and insights into the underlying signaling pathways to inform future studies in ophthalmology.
Efficacy in Modulating Intraocular Pressure
AL-8810, as an FP receptor antagonist, is not expected to lower intraocular pressure (IOP) on its own. Its efficacy is primarily determined by its ability to block the IOP-lowering effects of FP receptor agonists, such as prostaglandin F2α (PGF2α) and its analogs (e.g., latanoprost, travoprost).
In a study involving mice, AL-8810 administered alone was found to have a minimal effect on IOP[1]. This finding is consistent with its role as a receptor blocker rather than an active hypotensive agent. The primary value of AL-8810 in in vivo studies is its utility in demonstrating the involvement of the FP receptor in the action of other compounds. For instance, AL-8810 has been effectively used to antagonize the contractile activity of FP receptor agonists on isolated mouse uterus strips[2].
To understand the potential species-specific differences in AL-8810's efficacy, it is crucial to consider the differential responses of rabbits and monkeys to FP receptor agonists.
Species-Specific Responses to FP Receptor Agonism
Topical application of PGF2α and its analogs typically induces a reduction in IOP in both rabbits and monkeys. However, the magnitude and characteristics of this response can differ, suggesting potential species-dependent variations in FP receptor signaling and, consequently, in the efficacy of an antagonist like AL-8810.
In rabbits, topical PGF2α can produce a biphasic IOP response, with an initial hypertensive phase followed by a more sustained hypotensive phase. The application of PGF2α has been shown to increase uveoscleral outflow in rabbits[3]. In contrast, studies on rhesus monkeys and cynomolgus monkeys demonstrate a more consistent and pronounced hypotensive response to PGF2α and its analogs, which is also primarily attributed to an increase in uveoscleral outflow[4][5]. The miotic (pupil-constricting) and inflammatory side effects of prostaglandins (B1171923) can also vary between species, with primates generally showing a more favorable profile for IOP reduction with fewer side effects compared to rabbits[4].
These inherent differences in the ocular response to FP receptor stimulation between rabbits and monkeys underscore the importance of selecting the appropriate animal model for preclinical glaucoma research. While rabbits are commonly used for initial screening, monkeys, with their closer anatomical and physiological similarity to humans, are often considered a more translational model for evaluating glaucoma therapeutics[6].
Comparative Data Summary
Due to the absence of direct comparative efficacy studies of AL-8810 isopropyl ester, the following table summarizes the known effects of FP receptor modulation on IOP in rabbits and monkeys to infer potential species differences.
| Parameter | Rabbit | Monkey |
| Response to PGF2α (Agonist) | Often biphasic IOP response (initial hypertension followed by hypotension)[7]. Can cause significant conjunctival hyperemia and breakdown of the blood-aqueous barrier[3]. | Generally a robust and sustained IOP reduction[4][8][9]. The hypotensive response is the predominant effect, with less pronounced inflammatory signs compared to rabbits[4]. |
| Mechanism of PGF2α-induced IOP Reduction | Increased uveoscleral outflow[3]. | Primarily increased uveoscleral outflow[5]. |
| AL-8810 (Antagonist) Effect on IOP | Data from direct studies on IOP is limited. In other species (mice), AL-8810 alone has minimal effect on IOP[1]. | No direct studies on the effect of AL-8810 on IOP in monkeys have been identified. |
| Inferred Efficacy of AL-8810 | Expected to block PGF2α-induced IOP changes. The complex biphasic response to agonists might complicate the interpretation of antagonist efficacy. | Expected to effectively block the pronounced and consistent IOP reduction induced by FP receptor agonists. |
Alternative FP Receptor Antagonists
While AL-8810 is a widely used tool, other compounds have been investigated as FP receptor antagonists. These include fluorinated PGF2α analogs and non-prostanoid structures[2][10][11]. For instance, BAY-6672 is a novel, potent, and selective FP receptor antagonist that has shown in vivo efficacy in a preclinical animal model of lung fibrosis, highlighting its potential for systemic applications[12]. The development of such alternatives provides researchers with a broader range of tools to investigate FP receptor pharmacology.
Experimental Protocols
Accurate and reproducible measurement of IOP is fundamental to assessing the efficacy of any ocular hypotensive agent or its antagonist. The following are generalized protocols for topical drug administration and tonometry in rabbits and monkeys.
Topical Ocular Drug Administration
-
Rabbit: The animal is gently restrained. The lower eyelid is pulled down to form a cup, and a single drop (typically 25-50 µL) of the test substance is instilled into the conjunctival sac, avoiding contact with the cornea. The eyelid is then held closed for a few seconds to allow for distribution of the drop.
-
Monkey: Conscious monkeys can be trained to accept topical eye drop administration in a restraint chair[13][14]. For untrained or anesthetized animals, the procedure is similar to that in rabbits, with the head held securely. A single drop (typically 25-50 µL) is administered to the superior conjunctival sac.
Intraocular Pressure Measurement (Tonometry)
-
Rabbit: Rebound tonometers (e.g., TonoVet) are commonly used for non-invasive IOP measurement in conscious rabbits[15][16]. The tonometer is held perpendicular to the central cornea, and multiple readings are taken and averaged. Applanation tonometers can also be used, often requiring topical anesthesia. For terminal studies or when a high degree of accuracy is required, direct cannulation of the anterior chamber and manometry can be performed under general anesthesia[15].
-
Monkey: Rebound tonometry is also a validated method for measuring IOP in both anesthetized and trained conscious monkeys[14][17][18]. Applanation tonometers, such as the Tono-Pen, are also widely used and have been validated against direct manometry in monkeys[19]. The animal is typically seated in a primate chair, and the head is gently restrained during the measurement.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for FP receptor-mediated IOP reduction and a general workflow for evaluating an FP receptor antagonist.
Conclusion
AL-8810 isopropyl ester is a critical tool for elucidating the role of the FP receptor in ocular physiology and pharmacology. While direct, head-to-head comparisons of its efficacy in rabbits and monkeys are lacking, an understanding of the species-specific responses to FP receptor agonists provides a framework for interpreting potential differences in antagonist activity. Monkeys generally represent a more translatable model for human glaucoma due to their more consistent and robust IOP-lowering response to prostaglandins with fewer side effects. Future research directly comparing the ability of AL-8810 to block agonist-induced IOP reduction in both species would be highly valuable for refining preclinical models of glaucoma and further characterizing the pharmacology of the prostaglandin signaling pathway in the eye.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of topical PGF2 alpha on uveoscleral outflow and outflow facility in the rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the hypotensive and other ocular effects of prostaglandins E2 and F2 alpha on cat and rhesus monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2 alpha increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation into the usefulness of cynomolgus monkeys with spontaneously elevated intraocular pressure as a model for glaucoma treatment research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of prostaglandins on the intraocular pressure of the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of intraocular pressure in normal and glaucomatous primate (Aotus trivirgatus) eyes by topically applied prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pilocarpine antagonizes prostaglandin F2 alpha-induced ocular hypotension in monkeys. Evidence for enhancement of Uveoscleral outflow by prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Experimental Tibetan monkey domestication and its application for intraocular pressure measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of intraocular pressure responses of the Tibetan monkey (Macaca thibetana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Validation of rebound tonometry for intraocular pressure measurement in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Intraocular pressure measurement in cynomolgus monkeys. Tono-Pen versus manometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of AL 8810 Against a Known FP Agonist: A Comparative Guide
This guide provides a comprehensive comparison of the performance of AL 8810 as an antagonist of the prostaglandin (B15479496) F2α (FP) receptor, with a focus on its interaction with known FP receptor agonists. The information presented is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to support further investigation into FP receptor pharmacology.
AL 8810 is a selective antagonist of the prostaglandin F2α receptor, also known as the FP receptor.[1][2] Its efficacy in blocking the effects of FP receptor agonists has been demonstrated in various in vitro studies. This guide will delve into the quantitative data from these studies, outline the experimental methods used, and visualize the key biological and experimental processes.
Performance Data: AL 8810 as an FP Receptor Antagonist
The antagonistic properties of AL 8810 have been quantified against potent and selective FP receptor agonists, most notably fluprostenol (B1673476). The data consistently shows that AL 8810 acts as a competitive antagonist, effectively blocking the agonist-induced signaling cascade.[3]
| Parameter | Cell Line | FP Agonist | Value | Reference |
| pA2 | A7r5 (rat aortic smooth muscle) | Fluprostenol | 6.68 ± 0.23 | [3] |
| pA2 | Swiss 3T3 fibroblasts | Fluprostenol | 6.34 ± 0.09 | [3] |
| Ki | A7r5 cells | Fluprostenol (100 nM) | 426 ± 63 nM | [3] |
| Ki | Mouse 3T3 cells | Not Specified | 0.2 ± 0.06 µM | [4][5] |
| Ki | Rat A7r5 cells | Not Specified | 0.4 ± 0.1 µM | [4][5] |
| Ki | Human cloned ciliary body-derived FP receptor | Variety of FP agonists | 1.9 ± 0.3 µM | [4] |
| Ki | Human trabecular meshwork (h-TM) cells | Variety of FP agonists | 2.6 ± 0.5 µM | [4] |
| Ki | Human ciliary muscle (h-CM) cells | Variety of FP agonists | 5.7 µM | [4] |
It is noteworthy that AL 8810 itself displays weak partial agonist activity at the FP receptor, with an Emax of 19% relative to the full agonist cloprostenol (B1669231) in A7r5 cells and 23% in 3T3 fibroblasts.[3] However, its primary and more potent effect is the antagonism of more powerful FP agonists.[4][6] Studies have shown that increasing concentrations of AL 8810 cause a rightward shift in the concentration-response curves of FP agonists like fluprostenol, without a significant reduction in the maximal response, which is characteristic of competitive antagonism.[3][6]
Experimental Protocols
The validation of AL 8810's antagonistic effect typically involves cell-based functional assays that measure the downstream signaling events of FP receptor activation. A common method is the measurement of inositol (B14025) phosphate (B84403) (IP) accumulation or intracellular calcium mobilization following agonist stimulation.
Phosphoinositide (PI) Turnover Assay
This assay quantifies the production of inositol phosphates, a downstream second messenger of FP receptor activation.
-
Cell Culture: A7r5 rat vascular smooth muscle cells or Swiss mouse 3T3 fibroblasts are cultured to near confluency in appropriate growth media.
-
Labeling: Cells are labeled overnight with [³H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of AL 8810 for a specified period.
-
Agonist Stimulation: A known FP receptor agonist, such as fluprostenol, is added to the cells to stimulate the FP receptor.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The total inositol phosphates are then extracted.
-
Quantification: The amount of [³H]-inositol phosphates is quantified using liquid scintillation counting.
-
Data Analysis: The ability of AL 8810 to inhibit the agonist-induced IP production is analyzed to determine its potency (e.g., Ki or pA2 values).
Intracellular Calcium Mobilization Assay
This method measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) that occurs upon FP receptor activation.
-
Cell Culture and Loading: Cells expressing FP receptors (e.g., A7r5 or HEK-293 cells with cloned human ocular FP receptor) are cultured on plates suitable for fluorescence measurements. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: The loaded cells are pre-incubated with different concentrations of AL 8810.
-
Agonist Stimulation: A potent FP agonist (e.g., fluprostenol, travoprost (B1681362) free acid, or bimatoprost (B1667075) free acid) is added to the cells.[6]
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorometric imaging plate reader or a similar instrument.
-
Data Analysis: The inhibitory effect of AL 8810 on the agonist-induced calcium mobilization is quantified to assess its antagonistic activity.
Visualizing the Mechanisms
To better understand the biological and experimental frameworks, the following diagrams illustrate the FP receptor signaling pathway and a typical experimental workflow for validating antagonism.
References
- 1. AL 8810 | CAS:246246-19-5 | Antagonist of prostaglandin F2α (FP) receptor. | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of AL 8810 Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prostaglandin (B15479496) F2α (PGF2α) analog, AL 8810 isopropyl ester, with other commercially available alternatives, latanoprost (B1674536) and travoprost (B1681362). The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction
Prostaglandin F2α analogs are a cornerstone in the management of elevated intraocular pressure (IOP) associated with glaucoma. These compounds primarily act on the prostaglandin F receptor (FP receptor), a G-protein coupled receptor, to increase the uveoscleral outflow of aqueous humor, thereby reducing IOP. While most clinically used prostaglandin analogs are agonists at the FP receptor, AL 8810 is a notable exception, functioning as a selective FP receptor antagonist. This guide will compare the in vitro and in vivo pharmacological profiles of this compound with two widely used FP receptor agonists, latanoprost and travoprost.
In Vitro Effects: A Head-to-Head Comparison
The in vitro activity of these compounds is crucial for understanding their mechanism of action and receptor interaction. The data presented below summarizes their binding affinities and functional activities at the FP receptor. It is important to note that the active forms of latanoprost and travoprost are their free acids, which are formed after the hydrolysis of the isopropyl ester prodrugs in the eye.
| Compound | Target Receptor | In Vitro Assay | Parameter | Value (nM) | Reference |
| AL 8810 | FP Receptor | Radioligand Binding | Kᵢ | 200 - 400 | [1] |
| FP Receptor | Functional Assay (Antagonist) | Kᵢ | 426 ± 63 | [2] | |
| FP Receptor | Functional Assay (Partial Agonist) | EC₅₀ | 186 - 261 | [2] | |
| Latanoprost Acid | FP Receptor | Radioligand Binding | Kᵢ | 98 | [3] |
| FP Receptor | Functional Assay (Agonist) | EC₅₀ | 32 - 124 | [3] | |
| Travoprost Acid | FP Receptor | Radioligand Binding | Kᵢ | 35 ± 5 | [3] |
| FP Receptor | Functional Assay (Agonist) | EC₅₀ | 1.4 - 3.6 | [3] |
Key Findings from In Vitro Data:
-
AL 8810 is a potent and selective antagonist at the FP receptor, with Kᵢ values in the nanomolar range.[1][2] It also exhibits weak partial agonist activity.[2]
-
Travoprost acid demonstrates the highest affinity (lowest Kᵢ) and potency (lowest EC₅₀) for the FP receptor among the three compounds, indicating it is a highly potent agonist.[3]
-
Latanoprost acid is also a potent FP receptor agonist, though its binding affinity and functional potency are slightly lower than those of travoprost acid.[3]
In Vivo Effects: Impact on Intraocular Pressure
The primary in vivo effect of these compounds in the context of ophthalmology is the reduction of intraocular pressure. The following table summarizes the reported efficacy of latanoprost and travoprost in clinical studies. While direct comparative in vivo IOP-lowering data for AL 8810 is not available due to its antagonist nature, its in vitro profile suggests it would counteract the effects of FP receptor agonists.
| Compound | Dosage | Study Population | Mean IOP Reduction | Reference |
| Latanoprost | 0.005% once daily | Patients with open-angle glaucoma or ocular hypertension | 27% - 34% from baseline | [4] |
| Travoprost | 0.004% once daily | Patients with open-angle glaucoma or ocular hypertension | Equal or superior to latanoprost |
Key Findings from In Vivo Data:
-
Both latanoprost and travoprost are highly effective at lowering IOP in patients with open-angle glaucoma or ocular hypertension.[4]
-
Clinical studies suggest that travoprost may be equal or superior to latanoprost in its IOP-lowering efficacy.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: FP Receptor Signaling Pathway for Agonists and Antagonist.
Caption: Workflow for In Vitro Receptor Binding Assay.
Caption: Workflow for In Vivo Intraocular Pressure Measurement.
Experimental Protocols
In Vitro Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Kᵢ) of test compounds for the FP receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human FP receptor.
-
Radioligand: [³H]-Prostaglandin F2α.
-
Test compounds: AL 8810, latanoprost acid, travoprost acid.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes (typically 20-50 µg of protein) are incubated with a fixed concentration of [³H]-PGF2α (usually at its Kₑ value).
-
Increasing concentrations of the unlabeled test compound are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled FP receptor ligand.
-
The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
In Vitro Functional Assay (Phosphoinositide Turnover)
Objective: To determine the functional activity (EC₅₀ for agonists, Kᵢ for antagonists) of test compounds at the FP receptor.
Materials:
-
A cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
[³H]-myo-inositol.
-
Test compounds: AL 8810, latanoprost acid, travoprost acid.
-
Agonist for antagonist determination (e.g., PGF2α).
-
Cell culture medium.
-
Lithium chloride (LiCl).
-
Dowex AG1-X8 resin.
Procedure:
-
Cells are seeded in multi-well plates and grown to near confluency.
-
The cells are labeled overnight with [³H]-myo-inositol in inositol-free medium.
-
Prior to the assay, the cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol (B14025) monophosphatase).
-
For agonist activity: Increasing concentrations of the test compound (latanoprost acid, travoprost acid) are added to the cells.
-
For antagonist activity: Cells are pre-incubated with increasing concentrations of the antagonist (AL 8810) before the addition of a fixed concentration of an FP receptor agonist (e.g., PGF2α).
-
The cells are incubated for a specific period (e.g., 30-60 minutes) at 37°C.
-
The reaction is terminated by the addition of an acid (e.g., perchloric acid).
-
The total inositol phosphates ([³H]-IPs) are separated from free [³H]-myo-inositol using anion-exchange chromatography (Dowex resin).
-
The amount of [³H]-IPs is quantified by liquid scintillation counting.
-
Dose-response curves are generated, and EC₅₀ values (for agonists) or Kᵢ values (for antagonists) are calculated using non-linear regression analysis.
In Vivo Intraocular Pressure Measurement
Objective: To evaluate the effect of test compounds on intraocular pressure in an animal model.
Animal Model: Normotensive or hypertensive rabbits are commonly used.
Materials:
-
Test compounds formulated for topical ocular administration.
-
Vehicle control.
-
Rebound tonometer (e.g., TonoVet®, Icare TONOLAB).
-
Topical anesthetic (optional, depending on the tonometer).
Procedure:
-
Animals are acclimatized to the laboratory environment and handling procedures.
-
Baseline IOP measurements are taken for both eyes of each animal at a consistent time of day.
-
A single drop of the test compound or vehicle is administered topically to one eye, with the contralateral eye serving as a control.
-
IOP is measured in both eyes at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
The rebound tonometer is held perpendicular to the central cornea, and multiple readings are taken and averaged for each time point.
-
The change in IOP from baseline is calculated for both the treated and control eyes.
-
The IOP-lowering effect of the test compound is determined by comparing the IOP changes in the treated eye to those in the vehicle-treated and contralateral control eyes. Statistical analysis is performed to determine the significance of the observed effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of AL 8810 isopropyl ester effects across different laboratories
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of the pharmacological effects of AL-8810 isopropyl ester, a widely used prostaglandin (B15479496) F2α (FP) receptor antagonist, and its alternatives. By presenting quantitative data from multiple studies, this document aims to provide an objective assessment of the consistency of its performance and its standing relative to other compounds in the field.
AL-8810 is a potent and selective antagonist of the FP receptor, making it an invaluable tool for studying the physiological and pathological roles of the PGF2α signaling pathway. Its isopropyl ester form enhances its lipophilicity, facilitating cell membrane permeability, after which it is hydrolyzed to the active acid form, AL-8810. The consistent reporting of its pharmacological parameters across various laboratories underscores its reliability as a research tool.
Comparative Analysis of AL-8810 and FP Receptor Agonists
The antagonist properties of AL-8810 are typically characterized by its ability to inhibit the downstream signaling induced by FP receptor agonists. The following tables summarize the key pharmacological parameters for AL-8810 and commonly used FP receptor agonists, as reported in independent studies. The consistency in the reported values for AL-8810 across different cell systems and by different research groups highlights the reproducibility of its effects.
Table 1: Pharmacological Profile of AL-8810 (Active Acid Form) [1]
| Parameter | Cell Line | Value | Reference |
| pA2 | A7r5 | 6.68 ± 0.23 | Griffin et al., 1999 |
| 3T3 | 6.34 ± 0.09 | Griffin et al., 1999 | |
| Ki (nM) | A7r5 | 426 ± 63 | Griffin et al., 1999 |
| Cloned human ciliary body FP receptor | 700 - 2100 | Sharif et al., 2003[2] | |
| EC50 (nM) (Weak Partial Agonism) | A7r5 | 261 ± 44 | Griffin et al., 1999[1] |
| 3T3 | 186 ± 63 | Griffin et al., 1999[1] | |
| Emax (% of full agonist) | A7r5 | 19% | Griffin et al., 1999[1] |
| 3T3 | 23% | Griffin et al., 1999[1] |
Table 2: Potency of Common FP Receptor Agonists (Active Acid Forms)
| Agonist | Cell System | EC50 (nM) | Reference |
| Fluprostenol | A7r5 cells | 4.45 ± 0.19 | Griffin et al., 1999 |
| Cloned human ciliary body FP receptor | 6.1 ± 1.5 | Sharif et al., 2003[3] | |
| Latanoprost Acid | Cloned human ciliary body FP receptor | 54.6 ± 12.4 | Sharif et al., 2003[3] |
| Human FP receptors | 3.6 | MedKoo Biosciences[4] | |
| Travoprost (B1681362) Acid | Cloned human ciliary body FP receptor | 3.2 ± 0.6 | Sharif et al., 2003[3] |
| Rat (A7r5), Mouse (3T3), and cloned human ocular FP receptors | 17.5 - 37 | Kelly et al., 2003[5] | |
| Bimatoprost Acid | Cloned human ciliary body FP receptor | 5.8 ± 2.6 | Sharif et al., 2003[3] |
| Rat (A7r5), Mouse (3T3), and cloned human ocular FP receptors | 23.3 - 49.0 | Kelly et al., 2003[5] | |
| HEK-293 cells (cloned human ciliary body FP receptor) | 15 ± 3 | Sharif et al., 2003[2] |
Comparison with Alternative FP Receptor Antagonists
While AL-8810 is the most widely used and well-characterized selective FP receptor antagonist, other compounds have been investigated. A direct comparison highlights the pharmacological properties that have made AL-8810 a preferred tool.
Table 3: Comparison of AL-8810 with Other FP Receptor Antagonists
| Compound | Mechanism | Potency (Ki or -log Kb) | Selectivity | Reference |
| AL-8810 | Competitive Antagonist | Ki = 296 - 426 nM | High selectivity for FP over other prostanoid receptors.[1] | Griffin et al., 1999; Sharif et al., 2000 |
| AL-3138 | Non-competitive Antagonist | Ki = 296 ± 17 nM; -log Kb = 6.79 ± 0.1 | Relatively selective for the FP receptor.[6] | Sharif et al., 2000[7] |
| AS604872 | Non-prostanoid Antagonist | Not specified | Selective for FP receptor. | Sharif & Klimko, 2019[6] |
| PDC31 / PDC113.824 | Allosteric Inhibitors | Not specified | Inhibit FP receptor signaling. | Sharif & Klimko, 2019[6] |
Signaling Pathways and Experimental Workflows
To facilitate the design and interpretation of experiments using AL-8810, the following diagrams illustrate the canonical PGF2α signaling pathway and a typical experimental workflow for assessing FP receptor antagonism.
References
- 1. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Real-time intracellular Ca2+ mobilization by travoprost acid, bimatoprost, unoprostone, and other analogs via endogenous mouse, rat, and cloned human FP prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AL-3138 antagonizes FP prostanoid receptor-mediated inositol phosphates generation: comparison with some purported FP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AL 8810 Isopropyl Ester: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of AL 8810 isopropyl ester, a prostaglandin (B15479496) F2α analog often used in research.
This compound: Safety and Hazard Profile
This compound (CAS Number: 208114-93-6) is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] According to its Safety Data Sheet (SDS), it has a neutral health, fire, and reactivity rating.[1] However, it is crucial to handle all chemicals with care, as they may present unknown hazards.[1] While the compound itself is not classified as hazardous, it is designated as slightly hazardous to water, and therefore, should not be allowed to enter sewers, surface water, or ground water.[1]
| Property | Information | Source |
| Chemical Name | 9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester | [1] |
| CAS Number | 208114-93-6 | [1] |
| GHS Classification | Not classified as hazardous | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Water Hazard | Class 1 (Self-assessment): slightly hazardous for water | [1] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF). Sparingly soluble in aqueous buffers. | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound primarily depends on whether it is in its pure, solid form or dissolved in a solvent. The solvent used is often the determining factor for the disposal route due to its own hazardous properties.
1. Pure, Unused this compound (Crystalline Solid):
-
Waste Characterization: Although not classified as hazardous, it is recommended to dispose of it as chemical waste to prevent environmental contamination.
-
Containment: Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and indicate that it is non-hazardous waste.
-
Disposal: Dispose of the container through your institution's chemical waste program. Follow your local and institutional regulations for non-hazardous solid chemical waste disposal.[3][4]
2. This compound Dissolved in a Solvent:
The disposal of solutions containing this compound is dictated by the hazards of the solvent. Common solvents like ethanol, DMSO, and DMF have their own disposal requirements.
-
Waste Identification: The waste mixture must be treated as hazardous if the solvent is hazardous (e.g., flammable, toxic).
-
Containment:
-
Collect the waste solution in a designated, compatible, and properly sealed waste container.
-
The container must be clearly labeled with the full names of all chemical constituents, including "this compound" and the solvent(s), along with their approximate concentrations.
-
-
Disposal:
-
Flammable Solvents (e.g., Ethanol): This waste is considered hazardous due to flammability. It must be disposed of through your institution's hazardous waste disposal service.[5][6] Never pour flammable solvents down the drain.
-
Other Organic Solvents (e.g., DMSO, DMF): These solvents also have specific disposal requirements. Collect and dispose of them as hazardous chemical waste.
-
Aqueous Solutions: While this compound is sparingly soluble in aqueous buffers, any such solutions should not be disposed of down the drain due to the compound's slight water hazard.[1] Collect these solutions in a labeled container for chemical waste pickup.
-
3. Empty Containers:
-
Solid Form Containers: If the container held the pure, solid this compound, it can typically be disposed of in the regular trash after ensuring it is completely empty.
-
Solution Containers: Containers that held solutions of this compound must be managed based on the solvent they contained. If the solvent was hazardous, the empty container may need to be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of or recycled.[7] Always follow your institution's specific procedures for empty container disposal.
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical steps for determining the proper disposal route for this compound waste.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures and consulting your institution's specific guidelines, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
Essential Safety and Logistics for Handling AL 8810 Isopropyl Ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate, essential guidance for the safe handling and disposal of AL 8810 isopropyl ester, a lipid-soluble, esterified prodrug form of the prostaglandin (B15479496) F2α analog, AL 8810.[1][2] While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial.[3]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 208114-93-6[3] |
| Molecular Formula | C₂₇H₃₇FO₄[2] |
| Molecular Weight | 444.58 g/mol [2] |
| Appearance | Crystalline solid[4] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[4] |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, the usual precautionary measures for handling chemicals should be followed.[3] The following PPE is recommended to minimize exposure and ensure safe handling.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from potential splashes of solutions containing the compound. |
| Hand Protection | Nitrile gloves. | Although no specific glove recommendation is available due to a lack of testing, nitrile gloves offer good resistance to a range of chemicals, including alcohols and esters, and are a standard choice for laboratory work.[3][5][6] |
| Body Protection | Laboratory coat. | Protects skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation.[3] | The substance has low volatility. If creating aerosols or working in a poorly ventilated area, a NIOSH-approved respirator may be considered.[6][7] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Standard laboratory workflow for handling this compound.
Operational and Disposal Plans
Handling and Storage
-
Handling:
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Refer to the product insert for specific storage temperature recommendations.[3]
-
Emergency Procedures
-
In case of skin contact: Wash the affected area with soap and water. If irritation persists, seek medical attention.[6]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention if irritation persists.[3]
-
In case of inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.[3]
-
In case of ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[3]
-
Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[9] Ensure the area is well-ventilated during cleanup.
Disposal Plan
-
Waste Characterization: Unused this compound and any materials contaminated with it should be considered chemical waste.
-
Segregation and Collection:
-
Collect waste in a designated, properly labeled, and sealed container.
-
It is recommended to store it with other non-halogenated organic waste.[10]
-
-
Disposal:
-
Dispose of chemical waste through a licensed waste disposal contractor.
-
Do not dispose of it down the drain or in the regular trash.[3]
-
References
- 1. This compound | CAS#:208114-93-6 | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings | Lab Manager [labmanager.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Isopropyl alcohol [cdc.gov]
- 8. accomn.com [accomn.com]
- 9. chemtalk.com.au [chemtalk.com.au]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
